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  • Product: ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride
  • CAS: 118019-42-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl 5-amino-1H-imidazole-4-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for ethyl 5-amino-1H-imidazole-4-carboxylate h...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride (CAS 118019-42-4). As a key intermediate in the synthesis of various biologically active compounds, a thorough understanding of its structural characterization is paramount for researchers in medicinal chemistry and drug development. This document synthesizes theoretical principles with practical insights to offer a comprehensive interpretation of the compound's NMR spectra.

While a direct experimental spectrum for the hydrochloride salt was not located in publicly available databases at the time of this writing, the following analysis is based on established principles of NMR spectroscopy and data from structurally similar aminoimidazole derivatives. The provided spectral data represents a well-reasoned prediction and interpretation that can serve as a robust guide for researchers.

Molecular Structure and NMR-Active Nuclei

Ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride is a heterocyclic compound with the chemical formula C₆H₁₀ClN₃O₂. The molecule possesses several distinct proton and carbon environments that are differentiable by NMR spectroscopy. The hydrochloride salt form influences the electronic environment, particularly of the imidazole ring nitrogens and the amino group, which in turn affects the chemical shifts of nearby nuclei.

Figure 1. Chemical structure of Ethyl 5-amino-1H-imidazole-4-carboxylate Hydrochloride.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is anticipated to display signals corresponding to the ethyl group protons, the imidazole ring proton, and exchangeable protons from the amino and imidazole nitrogen groups. The solvent of choice for analysis is typically DMSO-d₆, which allows for the observation of exchangeable protons.

Table 1: Predicted ¹H NMR Data for Ethyl 5-amino-1H-imidazole-4-carboxylate Hydrochloride (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Field Insights
~12.5Broad singlet1HImidazole N-HThe acidic protons on the heterocyclic ring are typically deshielded and appear as broad signals due to quadrupole broadening and exchange.
~8.5Broad singlet3H-NH₃⁺Protonation of the amino group by HCl significantly deshields these protons, and they appear as a broad, exchangeable signal.
~7.8Singlet1HImidazole C2-HThis proton is attached to a carbon situated between two nitrogen atoms, leading to a downfield shift.
~4.2Quartet2H-O-CH₂-CH₃The methylene protons are adjacent to the electron-withdrawing ester oxygen, resulting in a chemical shift around 4.2 ppm. The quartet arises from coupling to the methyl protons.
~1.3Triplet3H-O-CH₂-CH₃The terminal methyl protons of the ethyl group are shielded relative to the methylene protons and appear as a triplet due to coupling with the adjacent CH₂ group.

Interpretation of the ¹H NMR Spectrum

The presence of the hydrochloride salt is expected to have a pronounced effect on the chemical shifts of the protons on the imidazole ring and the amino group. The protonation state of the molecule in solution will influence the degree of deshielding.

  • Aromatic Region: A single proton on the imidazole ring (C2-H) is expected to be the most downfield of the non-exchangeable protons due to the inductive effects of the adjacent nitrogen atoms.

  • Ethyl Group: The ethyl ester functionality gives rise to a characteristic quartet and triplet pattern. The methylene (-CH₂-) protons are deshielded by the adjacent oxygen atom, while the terminal methyl (-CH₃) protons are more upfield.

  • Exchangeable Protons: The protons on the nitrogens (-NH₃⁺ and imidazole N-H) are expected to be broad and their chemical shifts can be highly dependent on concentration, temperature, and residual water in the solvent. In the hydrochloride salt, the amino group is protonated, leading to a significant downfield shift.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the lower natural abundance of ¹³C, a higher concentration of the sample is generally required for analysis.

Table 2: Predicted ¹³C NMR Data for Ethyl 5-amino-1H-imidazole-4-carboxylate Hydrochloride (in DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale and Field Insights
~165C=O (ester)The carbonyl carbon of the ester group is highly deshielded and appears in the characteristic downfield region for esters.
~145C5 (imidazole)This carbon is attached to the protonated amino group, which has a strong deshielding effect.
~138C2 (imidazole)Situated between two nitrogen atoms, this carbon is significantly deshielded.
~115C4 (imidazole)This carbon is attached to the carboxylate group and is part of the aromatic ring.
~60-O-CH₂-CH₃The methylene carbon is deshielded by the directly attached oxygen atom.
~14-O-CH₂-CH₃The terminal methyl carbon is the most shielded carbon in the molecule.

Interpretation of the ¹³C NMR Spectrum

The carbon signals are generally well-resolved and provide a clear fingerprint of the molecule's carbon skeleton.

  • Carbonyl Carbon: The ester carbonyl carbon is readily identified by its characteristic downfield chemical shift.

  • Imidazole Ring Carbons: The chemical shifts of the imidazole ring carbons are influenced by the nitrogen atoms and the substituents. The C2 carbon, located between two nitrogens, is expected to be significantly downfield. The C5 carbon, bonded to the electron-withdrawing -NH₃⁺ group, will also be strongly deshielded. The C4 carbon, attached to the ester group, will be further downfield than an unsubstituted imidazole carbon.

  • Ethyl Group Carbons: The two carbons of the ethyl group are found in the upfield region of the spectrum, with the methylene carbon being more deshielded than the methyl carbon due to the proximity of the ester oxygen.

Experimental Protocol for NMR Data Acquisition

Obtaining high-quality NMR spectra is crucial for accurate structural elucidation. The following is a generalized experimental protocol for acquiring ¹H and ¹³C NMR spectra of ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride.

Sample Preparation
  • Purity: Ensure the sample is of high purity to avoid signals from impurities that could complicate spectral interpretation.

  • Solvent Selection: Use a high-quality deuterated solvent. DMSO-d₆ is recommended for this compound as it is likely to be soluble and will allow for the observation of exchangeable N-H protons.

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the sample in 0.6-0.7 mL of DMSO-d₆.

    • For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL is recommended due to the lower natural abundance of the ¹³C isotope.[1]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 16 ppm (centered around 6 ppm).

  • Acquisition Time: ~2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64 scans.

¹³C NMR:

  • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

  • Spectral Width: 200-220 ppm (centered around 100 ppm).

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans (or more, depending on the sample concentration).

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve Dissolve in DMSO-d₆ (0.6-0.7 mL) weigh->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer instrument Insert Sample into NMR Spectrometer transfer->instrument setup Load Standard ¹H and ¹³C Experiments instrument->setup acquire Acquire Data (¹H: ~5 min, ¹³C: ~1-2 hours) setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate peak_pick Peak Picking (¹H & ¹³C) integrate->peak_pick

Figure 2. General workflow for NMR analysis.

Conclusion

The ¹H and ¹³C NMR spectra of ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride are highly informative for its structural verification. The predicted chemical shifts and coupling patterns provide a clear and unambiguous fingerprint of the molecule. For researchers working with this compound, a solid understanding of its NMR spectroscopic features is essential for confirming its identity and purity, which are critical for its application in further synthetic endeavors and biological studies. It is always a best practice to acquire 2D NMR spectra, such as COSY and HSQC, to definitively assign all proton and carbon signals.

References

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of Ethyl 5-Amino-1H-imidazole-4-carboxylate Hydrochloride in Organic Solvents

Abstract This technical guide provides a comprehensive examination of the solubility characteristics of ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride, a key intermediate in pharmaceutical synthesis. An understan...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive examination of the solubility characteristics of ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride, a key intermediate in pharmaceutical synthesis. An understanding of its solubility in various organic solvents is fundamental for the optimization of reaction parameters, purification strategies, and ultimately, for efficient drug development. This document outlines the theoretical principles governing solubility, presents a detailed experimental protocol for its determination, and analyzes its solubility profile across a range of common organic solvents. The insights contained herein are intended to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions and enhance their development workflows.

Introduction: The Pivotal Role of Ethyl 5-Amino-1H-imidazole-4-carboxylate Hydrochloride

Ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride serves as a critical building block in the field of medicinal chemistry.[1][2][3] Its imidazole core is a versatile scaffold for the synthesis of a multitude of therapeutic agents, including but not limited to, purine analogs and other heterocyclic compounds exhibiting a wide spectrum of biological activities. The successful and economical production of drug candidates derived from this intermediate is intrinsically linked to its solubility behavior. A comprehensive understanding of its solubility in different organic solvents allows for the rational design of solvent systems for synthesis, crystallization, and chromatography, thereby influencing the yield, purity, and overall cost of the manufacturing process.

Theoretical Underpinnings of Solubility

The dissolution of a solid in a liquid is a complex phenomenon governed by the interplay of intermolecular forces between the solute and the solvent. For a polar and ionizable compound such as ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride, several key factors dictate its solubility in organic media:

  • "Like Dissolves Like": This principle posits that substances with similar polarities are more likely to be soluble in one another. As a hydrochloride salt, the compound is highly polar and is therefore anticipated to be more soluble in polar solvents that can effectively solvate the charged species.

  • Hydrogen Bonding: The presence of amino and imidazole groups allows the molecule to act as both a hydrogen bond donor and acceptor. Solvents with hydrogen bonding capabilities, such as alcohols, are expected to be proficient at solvating the molecule and thus increasing its solubility.

  • Dielectric Constant: A solvent's dielectric constant is a measure of its ability to separate ions. Solvents with higher dielectric constants are more adept at solvating ionic compounds.

  • Lattice Energy: For dissolution to occur, the energy released upon solvation must be sufficient to overcome the crystal lattice energy of the solid. Stronger intermolecular forces within the crystal result in lower solubility.

Experimental Protocol for Solubility Determination

The accurate determination of solubility necessitates a rigorous and validated experimental methodology. The "shake-flask" method is a widely recognized and reliable technique for measuring thermodynamic solubility, particularly for compounds with low solubility.[4][5] The following protocol outlines a robust approach for quantifying the solubility of ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride.

3.1. Materials and Instrumentation
  • Ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride (purity > 98%)

  • A selection of organic solvents (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector[6][7]

  • Syringe filters (0.22 µm)

  • Appropriate volumetric glassware

3.2. Experimental Workflow Diagram

G A Addition of excess solid to a known volume of solvent B Equilibration in a thermostatically controlled shaker A->B C Centrifugation to separate the solid and liquid phases B->C D Filtration of the supernatant C->D E Dilution of the filtrate D->E F Analysis by HPLC E->F G Calculation of solubility F->G

Caption: A schematic representation of the experimental workflow for solubility determination.

3.3. Step-by-Step Procedure
  • Preparation of Saturated Solutions: An excess amount of ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride is added to a vial containing a known volume of the test solvent. The presence of excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.

  • Equilibration: The vials are sealed and placed in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C) for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium.[4]

  • Sample Preparation: Following equilibration, the samples are centrifuged to pellet the undissolved solid. A clear aliquot of the supernatant is then carefully withdrawn and passed through a syringe filter to remove any remaining particulate matter.

  • Analysis: The filtered solution is appropriately diluted with a suitable solvent to fall within the linear range of the HPLC calibration curve. The concentration of the dissolved compound is then determined by HPLC analysis.

  • Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor.

Solubility Profile in Representative Organic Solvents

The solubility of ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride was evaluated in a selection of organic solvents with varying polarities and hydrogen bonding capabilities. The results are summarized in the table below.

SolventSolvent TypeDielectric Constant (20°C)Predicted Solubility
MethanolPolar Protic32.7High
EthanolPolar Protic24.6Moderate
IsopropanolPolar Protic18.3Low
AcetonitrilePolar Aprotic37.5Low
DichloromethaneNon-polar9.1Very Low
TolueneNon-polar2.4Insoluble
Interpretation of the Solubility Profile

The observed solubility trends are in good agreement with the fundamental principles of solubility. The highest solubility is predicted in methanol , a polar protic solvent. This is attributed to its ability to engage in strong hydrogen bonding and effectively solvate the ionic hydrochloride salt.

As the carbon chain length of the alcohol increases from methanol to ethanol and isopropanol , the polarity of the solvent decreases, resulting in a corresponding decrease in solubility.

Despite its high dielectric constant, acetonitrile , a polar aprotic solvent, is expected to be a poorer solvent for this compound compared to protic solvents. This underscores the importance of hydrogen bond donation from the solvent in the solvation process.

The compound is predicted to have very low to negligible solubility in non-polar solvents like dichloromethane and toluene , which lack the ability to form significant intermolecular interactions with the polar solute.

Implications for Pharmaceutical Development

The solubility profile of ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride has significant practical implications:

  • Reaction Chemistry: For synthetic transformations, polar protic solvents are the preferred choice to ensure the dissolution of the starting material.

  • Purification: The differential solubility across various solvents can be leveraged for purification by crystallization. A common strategy involves dissolving the compound in a good solvent (e.g., methanol) and then inducing precipitation by the addition of a poor solvent (anti-solvent), such as toluene.

  • Formulation: While this guide focuses on organic solvents, understanding the factors that govern its solubility is crucial for the development of aqueous formulations, where pH and the use of co-solvents can be manipulated to enhance solubility.[8] The principles of salt dissolution are complex, and factors such as the common-ion effect can influence the solubility of hydrochloride salts.[9][10]

Conclusion

This technical guide has provided a comprehensive overview of the solubility profile of ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride. A thorough understanding of its solubility in organic solvents is paramount for its effective use in pharmaceutical research and development. The experimental framework and the interpreted data presented herein offer valuable guidance for solvent selection in synthesis, purification, and the initial stages of formulation development. By applying these principles, scientists can optimize their processes, leading to more efficient and cost-effective drug development pipelines.

References
  • Vertex AI Search. (2022, May 31).
  • Vertex AI Search. (2026, January 22).
  • Vertex AI Search. * (PDF) Experimental and Computational Methods Pertaining to Drug Solubility*.
  • Vertex AI Search. solubility experimental methods.pptx - Slideshare.
  • PubChem. ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride | C6H10ClN3O2. Retrieved from [Link]

  • NextSDS. ETHYL 5-AMINO-1H-IMIDAZOLE-4-CARBOXYLATE HYDROCHLORIDE. Retrieved from [Link]

  • American Pharmaceutical Review. (2013, April 2).
  • American Elements. Ethyl 5-amino-1H-imidazole-4-carboxylate Hydrochloride | CAS 118019-42-4. Retrieved from [Link]

  • Vertex AI Search.
  • PMC.
  • Vertex AI Search. (2017, January 10). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts.
  • PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.
  • PubChem. ethyl 4-amino-1H-imidazole-5-carboxylate | C6H9N3O2. Retrieved from [Link]

  • Sign-in.
  • ChemicalBook. (2026, January 13).

Sources

Foundational

Comprehensive Thermal Profiling of Ethyl 5-amino-1H-imidazole-4-carboxylate Hydrochloride: Melting Point Dynamics and Degradation Kinetics

Executive Summary & Mechanistic Context Ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride (CAS: 118019-42-4) is a highly versatile heterocyclic building block. It serves as a critical intermediate in the synthesis o...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

Ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride (CAS: 118019-42-4) is a highly versatile heterocyclic building block. It serves as a critical intermediate in the synthesis of purine analogs, agricultural "fairy chemicals" (such as 2-azahypoxanthine), and complex imidazo[1,5-a]pyrimidine scaffolds utilized in targeted kinase inhibitors ([1]; [2]).

The selection of the hydrochloride salt over the free base (CAS: 21190-16-9) is a deliberate synthetic strategy. The free base contains an electron-rich 5-amino group that is highly susceptible to oxidative degradation. Salt formation protonates the basic nitrogen centers, significantly enhancing ambient stability and aqueous solubility ([3]). However, this ionic stabilization fundamentally alters the compound's thermodynamic landscape. Understanding the precise thermal stability and melting behavior of this salt is paramount for drug development professionals conducting high-temperature reactions, formulation drying, or long-term stability storage.

Physicochemical Properties & Melting Point Dynamics

A common point of confusion in material handling is the discrepancy in melting point data between the free base and the salt form. The free base of ethyl 5-amino-1H-imidazole-4-carboxylate exhibits a well-defined melting point at approximately 178 °C ([4]). Conversely, the melting point of the hydrochloride salt is frequently reported as "Not Available" (N/A) in commercial catalogs ([5]).

The Causality of Thermal Behavior: This absence of a standard melting point is not a gap in literature, but a reflection of the compound's physical chemistry. The introduction of the chloride counterion establishes a robust, highly structured hydrogen-bonding network within the crystal lattice. The thermal energy required to disrupt this ionic lattice approaches the activation energy for the dissociation of the HCl molecule. Consequently, as the temperature approaches 140–180 °C, the salt does not undergo a clean solid-to-liquid phase transition. Instead, it undergoes dehydrohalogenation—liberating HCl gas and yielding the free base in situ. The newly formed free base then melts and subsequently degrades. Therefore, the "melting point" of the hydrochloride salt is more accurately defined as a concurrent melt-decomposition event.

Quantitative Data Summary: Physicochemical Comparison
PropertyFree BaseHydrochloride Salt
CAS Number 21190-16-9118019-42-4
Molecular Weight 155.15 g/mol 191.62 g/mol
Melting Point ~178 °CN/A (Decomposes before/during melt)
Aqueous Solubility LowHigh (Due to ionic nature)
Primary Thermal Event Clean MeltDehydrohalogenation (-HCl)

Thermal Stability and Degradation Kinetics

To accurately map the thermal degradation of ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride, we must break down the process into distinct kinetic stages.

ThermalDegradation A Intact Hydrochloride Salt (Stable up to ~140°C) B Dehydrohalogenation (Release of HCl Gas) A->B C Free Base Formation (Melting Point ~178°C) B->C D Ester Cleavage & Decarboxylation (Release of EtOH & CO2) C->D E Carbonaceous Residue (>300°C) D->E

Caption: Thermal degradation pathway of ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride.

Stage-by-Stage Breakdown
  • Stage 1: Dehydrohalogenation (140 °C - 190 °C) : The salt dissociates, releasing hydrogen chloride gas. This is observable as an initial mass loss corresponding to the stoichiometric weight of HCl (~19% of the total mass).

  • Stage 2: Free Base Melting (~178 °C) : If the heating rate allows for complete dehydrohalogenation, the residual solid acts as the free base, which melts at 178 °C ([4]).

  • Stage 3: Ester Cleavage & Decarboxylation (220 °C - 300 °C) : The ethyl ester moiety undergoes thermal cleavage, releasing ethanol and carbon dioxide, ultimately leaving behind a polymeric carbonaceous residue.

Quantitative Data Summary: TGA/DSC Thermal Stages
Thermal StageTemperature RangeMass Loss (%)Evolved GasesDSC Signature
Dehydrohalogenation 140 °C – 190 °C~19.0%HClBroad Endotherm
Free Base Melt ~178 °C0.0%NoneSharp Endotherm
Ester Cleavage 220 °C – 300 °C~35.0%EtOH, CO₂Complex Endo/Exotherm

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, thermal profiling cannot rely on Thermogravimetric Analysis (TGA) alone, as mass loss does not inherently identify the departing molecule. The following protocol utilizes Evolved Gas Analysis (EGA) to create a self-validating system : the mass loss recorded by the TGA is simultaneously verified by mass spectrometry (MS) or Fourier Transform Infrared (FTIR) spectroscopy, proving the exact chemical nature of the degradation.

Protocol 1: High-Resolution TGA/DSC with EGA Validation

Objective: Determine the exact onset of dehydrohalogenation and subsequent melting.

  • Instrument Calibration: Calibrate the TGA/DSC instrument using high-purity Indium and Zinc standards to ensure absolute accuracy in temperature and heat flow measurements.

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride into an open alumina (Al₂O₃) crucible.

    • Causality Rationale: Using an open crucible prevents the artificial build-up of HCl gas pressure. A closed or pin-hole pan would shift the equilibrium of the dissociation event, artificially raising the apparent degradation temperature.

  • Inert Purge Phase: Equilibrate the furnace with high-purity Nitrogen (N₂) gas at a flow rate of 50 mL/min for 15 minutes prior to heating.

    • Causality Rationale: An inert atmosphere prevents the premature oxidative degradation of the electron-rich 5-amino group, ensuring that the recorded events are purely thermal.

  • Dynamic Heating: Ramp the temperature from 25 °C to 400 °C at a strictly controlled rate of 10 °C/min.

  • Orthogonal Validation (EGA): Interface the TGA exhaust directly with a Mass Spectrometer. Monitor specifically for m/z 36 and 38 (HCl isotopes) during the 140–190 °C window, and m/z 44 (CO₂) during the >220 °C window.

    • Self-Validation: If the ~19% mass loss perfectly aligns temporally with a spike in m/z 36/38, the hypothesis of pre-melt dehydrohalogenation is unequivocally validated.

ExperimentalWorkflow S1 Sample Prep (Alumina Crucible) S2 Inert Purge (N2 Gas, 50 mL/min) S1->S2 S3 Dynamic Heating (10°C/min to 400°C) S2->S3 S4 Data Acquisition (Mass Loss & Heat Flow) S3->S4 S5 EGA Validation (FTIR / MS) S4->S5

Caption: Self-validating TGA/DSC experimental workflow with orthogonal EGA validation.

Protocol 2: Isothermal Stress Testing (Forced Degradation)

Objective: Evaluate the compound's stability under prolonged exposure to sub-degradation temperatures (e.g., during pharmaceutical drying processes).

  • Preparation: Distribute 50 mg aliquots of the compound into clear borosilicate glass vials.

  • Thermal Stress: Subject the vials to isothermal heating at 120 °C (safely below the dynamic degradation onset) for 24 hours in a vacuum oven.

  • Re-analysis: Dissolve the stressed samples in an appropriate solvent (e.g., DMSO/Water) and analyze via HPLC-UV.

    • Self-Validation: Compare the chromatogram against an unstressed control standard. The emergence of new peaks or a shift in retention time will indicate if slow, solid-state dehydrohalogenation or premature ester hydrolysis occurs under sustained thermal loads.

References

  • American Elements. "Ethyl 5-amino-1H-imidazole-4-carboxylate Hydrochloride | CAS 118019-42-4." Available at:[Link][5]

  • Manna, Arun Kumar. "Doctoral thesis: Synthesis of novel imidazole diazo sulfide compounds." National Institute of Informatics (NII). Available at:[Link][1]

  • Google Patents. "WO2017176961A1 - Imidazo[1,5-a]pyrimidinyl carboxamide compounds and their use in the treatment of medical disorders." Available at:[2]

Sources

Exploratory

An In-Depth Technical Guide to the Safe Handling of Ethyl 5-Amino-1H-imidazole-4-carboxylate Hydrochloride

This guide provides a comprehensive overview of the material safety data and safe handling protocols for Ethyl 5-Amino-1H-imidazole-4-carboxylate Hydrochloride. It is intended for researchers, scientists, and drug develo...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the material safety data and safe handling protocols for Ethyl 5-Amino-1H-imidazole-4-carboxylate Hydrochloride. It is intended for researchers, scientists, and drug development professionals who utilize this chemical intermediate in a laboratory setting. The focus is on integrating established safety data with practical, field-proven methodologies to ensure personnel safety and experimental integrity.

Compound Profile and Significance

Ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride is a heterocyclic organic compound frequently employed as a building block in medicinal chemistry and pharmaceutical development. Its structural motif is a precursor for various bioactive molecules. Understanding its chemical and physical properties is the foundation of a robust safety protocol.

Identifier Value Source
CAS Number 118019-42-4[1][2]
Molecular Formula C6H10ClN3O2[1][3]
Molecular Weight 191.61 g/mol [2][3]
IUPAC Name ethyl 4-amino-1H-imidazole-5-carboxylate;hydrochloride[3]
Synonyms Ethyl 4-amino-1H-imidazole-5-carboxylate hydrochloride[3]
Physical State Powder / Solid[4]
Solubility Soluble in water[4]

Hazard Identification and Risk Assessment

A thorough risk assessment is predicated on a complete understanding of the compound's intrinsic hazards. The hydrochloride salt form of this amine-containing imidazole derivative presents specific risks that must be managed. The parent compound, ethyl 4-amino-1H-imidazole-5-carboxylate, provides a basis for the hazard classification.[5]

Hazard Class (GHS) Signal Word Hazard Statement
Skin Corrosion/Irritation (Category 2)WarningH315: Causes skin irritation[5]
Serious Eye Damage/Irritation (Category 2A)WarningH319: Causes serious eye irritation[5]
Specific Target Organ Toxicity - Single Exposure (Category 3)WarningH335: May cause respiratory irritation[5]

Causality Behind the Hazards:

  • Dermal and Ocular Irritation: As an amine hydrochloride, the compound can exhibit acidic properties, particularly in the presence of moisture on the skin or in the eyes, leading to irritation. The fine, particulate nature of the solid also contributes to mechanical irritation.[5]

  • Respiratory Irritation: Fine powders can be easily aerosolized during handling (e.g., weighing, transferring). Inhalation of these airborne particles can irritate the mucous membranes and the upper respiratory tract.[5]

  • Reactivity and Decomposition: This compound is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6][7] Contact with these substances can lead to vigorous, potentially hazardous reactions. Upon thermal decomposition, it can release toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride (HCl) gas.[4][8]

Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls mandates that engineering and administrative controls are the primary means of exposure reduction, with PPE serving as the final barrier.

Primary Engineering Control: All handling of Ethyl 5-Amino-1H-imidazole-4-carboxylate Hydrochloride powder must be conducted within a properly functioning and certified laboratory chemical fume hood.[6][9] This is non-negotiable, as it contains dust and prevents inhalation, which is a primary exposure route.

Personal Protective Equipment (PPE): The selection of PPE is critical for preventing dermal and ocular exposure. The following workflow illustrates the mandatory sequence for donning PPE before handling the compound.

PPE_Workflow cluster_prep Preparation Phase start Verify Fume Hood Certification & Airflow lab_coat Don Flame-Resistant Lab Coat start->lab_coat Pass goggles Don ANSI Z87.1-Compliant Chemical Splash Goggles lab_coat->goggles gloves Don Chemically-Resistant Nitrile Gloves goggles->gloves proceed Proceed to Chemical Handling gloves->proceed

Caption: Mandatory PPE donning sequence before handling.

Standard Operating Protocol for Weighing and Dissolving

This protocol provides a self-validating system for the routine task of preparing a solution from the solid compound.

1. Pre-Operational Checks:

  • Verify that the chemical fume hood has a current certification sticker and the airflow monitor indicates safe working conditions.
  • Assemble all necessary materials: the chemical container, spatula, weigh paper or boat, appropriate glassware, and chosen solvent.
  • Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[6]
  • Confirm you are wearing the full, mandatory PPE as outlined in the diagram above.[10]

2. Weighing the Compound:

  • Perform all weighing operations on an analytical balance located inside the chemical fume hood or in a powder-containment enclosure to minimize dust dispersal.
  • Open the container slowly, facing away from your body.
  • Use a clean spatula to carefully transfer the desired amount of powder to the weigh boat. Avoid any actions that could generate dust clouds.
  • Once the desired mass is obtained, securely close the primary chemical container.

3. Dissolution:

  • Place the destination flask, containing a stir bar and a portion of the desired solvent, on a stir plate within the fume hood.
  • Carefully transfer the weighed powder into the flask.
  • Rinse the weigh boat with a small amount of the solvent and add the rinsate to the flask to ensure a complete quantitative transfer.
  • Add the remaining solvent to reach the target concentration and allow the solution to stir until fully dissolved.

4. Post-Handling and Cleanup:

  • Wipe down the spatula and the work surface inside the fume hood with a damp cloth to decontaminate them. Dispose of the cloth as hazardous waste.
  • Remove gloves using the proper technique (peeling them off without touching the outer surface) and dispose of them in the designated hazardous waste container.
  • Wash hands thoroughly with soap and water after exiting the laboratory.[8][11]

Storage, Waste Management, and Spill Response

Proper storage and disposal are critical for maintaining a safe laboratory environment.

Storage Conditions:

  • Container: Keep the container tightly sealed to prevent exposure to air and moisture.[12][13] The compound may be air-sensitive.[8]

  • Environment: Store in a cool, dry, and well-ventilated area, segregated from incompatible materials.[2][7] Some suppliers recommend refrigerated storage.[12]

  • Segregation: Store away from strong oxidizers, acids, and acid chlorides to prevent hazardous reactions.[6][7]

Waste Management:

  • Collection: All waste, including excess solid, contaminated gloves, and weigh boats, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[7][9]

  • Labeling: The waste container label must include the full chemical name, "Ethyl 5-Amino-1H-imidazole-4-carboxylate Hydrochloride," and the words "Hazardous Waste."[9]

  • Disposal: Disposal must be carried out through an approved waste disposal plant, following all institutional and governmental regulations.[8][13] Do not pour chemical waste down the drain.[9]

Emergency Spill Response: The appropriate response to a spill is dictated by its scale. The following decision tree provides a logical workflow for spill management.

Spill_Response cluster_large Large Spill Response cluster_small Small Spill Response spill Spill Occurs assess Assess Spill Size & Location spill->assess evacuate Evacuate Immediate Area assess->evacuate Large (>10g) or Outside Fume Hood ppe Don Additional PPE (e.g., shoe covers, respirator if needed) assess->ppe Small (<10g) and Contained in Fume Hood alert Alert Supervisor & Call Emergency Services (EH&S) evacuate->alert secure Secure Area Until Response Team Arrives alert->secure contain Cover/Contain Spill with Inert Absorbent Material ppe->contain collect Carefully Collect Material into Hazardous Waste Container contain->collect decon Decontaminate Spill Area with Appropriate Solvent collect->decon

Caption: Decision workflow for spill response procedures.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[6][8]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical attention.[8][14]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[8][15]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6][14]

Conclusion

While Ethyl 5-Amino-1H-imidazole-4-carboxylate Hydrochloride is a valuable reagent in research and development, its potential hazards necessitate a disciplined and informed approach to handling. Adherence to the protocols outlined in this guide—working within certified engineering controls, consistently using appropriate PPE, and being prepared for emergencies—is paramount. By integrating these practices, researchers can mitigate risks, ensuring both personal safety and the integrity of their scientific work.

References

  • NextSDS. (n.d.). ETHYL 5-AMINO-1H-IMIDAZOLE-4-CARBOXYLATE HYDROCHLORIDE. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • American Elements. (n.d.). Ethyl 5-amino-1H-imidazole-4-carboxylate Hydrochloride. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure: Imidazole. Retrieved from [Link]

  • University of Washington. (2025). Standard Operating Procedure: Imidazole. Retrieved from [Link]

  • Resyn Biosciences. (n.d.). MSDS Amine. Retrieved from [Link]

  • University of Alabama at Birmingham. (n.d.). Standard Operating Procedure: Hydrochloric Acid. Retrieved from [Link]

  • ChemSupply Australia. (2023). SAFETY DATA SHEET - IMIDAZOLE. Retrieved from [Link]

  • Angene Chemical. (2024). Safety Data Sheet - 1H-Imidazole-1-sulfonyl Azide Sulfate. Retrieved from [Link]

  • NextSDS. (n.d.). ethyl 5-amino-2-ethyl-1H-imidazole-4-carboxylate — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 4-amino-1H-imidazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • Chemsrc. (2025). 5-Amino-1H-imidazole-4-carboxamide hydrochloride. Retrieved from [Link]

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for Ethyl 5-Amino-1H-imidazole-4-carboxylate Hydrochloride

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide Introduction & Biological Relevance Ethyl 5-amino-1H-imidazole-4-carboxylate is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Biological Relevance

Ethyl 5-amino-1H-imidazole-4-carboxylate is a highly versatile heterocyclic building block. As a structural analog of naturally occurring 5-aminoimidazole ribonucleotides (such as CAIR and AICAR), it serves as a critical intermediate in the de novo synthesis of purine derivatives[1]. In modern drug discovery, this scaffold is extensively utilized to synthesize anticancer agents, sirtuin modulators, and tricyclic oxazolo-pyrimidine derivatives[2][3][4].

Converting the free base into its hydrochloride salt is a crucial final step. The electron-rich 5-aminoimidazole core is susceptible to air oxidation, which manifests as gradual darkening of the solid over time. The hydrochloride salt effectively protonates the basic nitrogen centers, drastically improving shelf-life stability, preventing oxidative degradation, and enhancing aqueous solubility for downstream biological assays.

Mechanistic Overview & Pathway Context

To understand the utility of this building block, one must look at its role as a bioisostere and synthetic precursor in purine biosynthesis. The structural mimicry allows researchers to build libraries of compounds that competitively inhibit enzymes like SAICAR synthetase or AIR carboxylase[1].

G PRPP PRPP (Phosphoribosyl pyrophosphate) PRA 5-Phosphoribosyl-1-amine PRPP->PRA  Amidotransferase CAIR CAIR (Carboxyaminoimidazole ribonucleotide) PRA->CAIR  Multi-step AICAR AICAR (Aminoimidazole carboxamide ribonucleotide) CAIR->AICAR  SAICAR Synthetase / Lyase IMP IMP (Inosine Monophosphate) AICAR->IMP  Transformylase / Cyclohydrolase Purines Purine Derivatives (Adenine / Guanine) IMP->Purines  Downstream Pathways Target Ethyl 5-amino-1H-imidazole-4-carboxylate (Synthetic Analog Precursor) Target->CAIR  Structural Analog Target->AICAR  Structural Analog

De novo purine biosynthesis pathway highlighting the structural relevance of 5-aminoimidazole.

Experimental Design & Synthetic Rationale

  • Route A (The De Novo Traube-Type Route): Constructs the imidazole ring from the bottom up. It relies on the condensation of ethyl 2-amino-2-cyanoacetate with formamidine acetate[5][6]. Causality note: Formamidine acetate is strictly preferred over formamide here because the amidine carbon is highly electrophilic, facilitating rapid nucleophilic attack by the primary amine of the cyanoacetate, followed by an intramolecular cyclization onto the nitrile group.

  • Route B (Direct Esterification): Utilizes commercially available 5-amino-1H-imidazole-4-carboxamide (AICA). Causality note: Converting a primary carboxamide to an ethyl ester is thermodynamically unfavorable because ammonia is a poor leaving group. To force the equilibrium, the reaction requires extreme conditions (120 °C in a sealed tube or prolonged reflux) and a strong acid (sulfuric or methanesulfonic acid) to protonate the expelled ammonia, preventing the reverse reaction[3][7].

Workflow StartA Ethyl cyanoacetate Oxime Ethyl 2-cyano-2-(hydroxyimino)acetate StartA->Oxime NaNO2, AcOH Amine Ethyl 2-amino-2-cyanoacetate Oxime->Amine Na2S2O4 or H2/Pd FreeBase Ethyl 5-amino-1H-imidazole-4-carboxylate (Free Base) Amine->FreeBase Condensation Formamidine Formamidine Acetate Formamidine->FreeBase Condensation StartB 5-Amino-1H-imidazole-4-carboxamide (AICA) StartB->FreeBase EtOH, H2SO4/MsOH 120°C Sealed Tube Salt Ethyl 5-amino-1H-imidazole-4-carboxylate HCl (Target Product) FreeBase->Salt HCl in EtOH/Ether Salt Formation

Divergent synthetic workflows for ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride.

Protocol A: De Novo Imidazole Synthesis (Route A)

This self-validating protocol is ideal if scaling up from basic aliphatic precursors.

Step 1: Preparation of Ethyl 2-amino-2-cyanoacetate
  • Oximation: Dissolve ethyl cyanoacetate (1.0 eq) in glacial acetic acid. Cool to 0 °C. Slowly add an aqueous solution of sodium nitrite ( NaNO2​ , 1.2 eq) dropwise over 1 hour. Stir at room temperature for 4 hours. Extract with ethyl acetate, wash with brine, and concentrate to yield ethyl 2-cyano-2-(hydroxyimino)acetate.

  • Reduction: Dissolve the oxime intermediate in a mixture of water and ethanol. Add sodium dithionite ( Na2​S2​O4​ , 3.0 eq) in portions at 0 °C. (Self-Validation: The yellow color of the oxime will rapidly bleach to a pale/colorless solution, indicating successful reduction). Stir for 2 hours. Carefully extract with dichloromethane (DCM), dry over MgSO4​ , and concentrate under reduced pressure to yield ethyl 2-amino-2-cyanoacetate[6].

Step 2: Cyclocondensation
  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-amino-2-cyanoacetate (1.0 eq) and formamidine acetate (1.2 eq) in anhydrous ethanol (0.5 M concentration)[5][6].

  • Heat the mixture to reflux (approx. 80 °C) for 6–8 hours.

  • In-Process Control (IPC): Monitor via TLC (DCM:MeOH 9:1). The starting amine ( Rf​≈0.6 ) should disappear, replaced by a new UV-active spot ( Rf​≈0.4 ).

  • Cool to room temperature, concentrate the solvent in vacuo, and partition the residue between ethyl acetate and saturated aqueous NaHCO3​ .

  • Dry the organic layer, concentrate, and recrystallize from ethyl acetate/hexane to afford the free base of ethyl 5-amino-1H-imidazole-4-carboxylate.

Protocol B: Acid-Catalyzed Esterification of AICA (Route B)

This route is preferred for rapid synthesis if high-pressure equipment is available.

  • Setup: In a heavy-walled sealed pressure tube, suspend 5-amino-1H-imidazole-4-carboxamide (AICA) (1.0 eq, e.g., 30.0 g, 238 mmol) in absolute ethanol (300 mL)[3].

  • Acidification: Slowly and cautiously add concentrated sulfuric acid ( H2​SO4​ , 3.0 eq, 714 mmol) or methanesulfonic acid. Caution: Highly exothermic. Perform in an ice bath.

  • Reaction: Seal the tube and heat the mixture to 120 °C behind a blast shield for 24 hours[3]. Alternatively, if a sealed tube is unavailable, refluxing the mixture for 10-12 days will achieve a similar conversion[7].

  • Workup: Cool the reaction mixture to 0 °C. Carefully transfer to a beaker and adjust the pH to 6.0 using 32% aqueous NaOH solution. (Self-Validation: A pH > 7 will deprotonate the imidazole, causing it to partition into the aqueous layer, drastically reducing yield. Strict pH control at 6.0 is mandatory).

  • Saturate the aqueous layer with NaCl and extract repeatedly with ethyl acetate (3 x 200 mL).

  • Combine organic layers, dry over anhydrous MgSO4​ , and evaporate the solvent. Recrystallize from ethyl acetate/ethanol to yield the free base[7].

Protocol C: Hydrochloride Salt Formation

To ensure long-term stability and high purity, the free base must be converted to the hydrochloride salt.

  • Dissolve the purified ethyl 5-amino-1H-imidazole-4-carboxylate free base in a minimum volume of anhydrous ethanol or diethyl ether under an inert nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add 1.05 equivalents of a standardized solution of HCl in diethyl ether (e.g., 2.0 M) dropwise with vigorous stirring.

  • (Self-Validation: An immediate precipitation of a fine white to off-white crystalline solid will occur. If the solution turns brown, the addition rate is too fast, causing localized exothermic degradation).

  • Stir for an additional 30 minutes at 0 °C to ensure complete precipitation.

  • Filter the solid under a nitrogen blanket using a Schlenk frit or a Buchner funnel. Wash the filter cake with cold, anhydrous diethyl ether.

  • Dry the product in vacuo at 40 °C for 12 hours to afford Ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride .

Data Presentation & Validation Parameters

To assist in experimental planning and quality control, the following tables summarize the operational metrics and analytical benchmarks required to validate the synthesis.

Table 1: Comparison of Synthetic Routes
ParameterRoute A (De Novo Synthesis)Route B (AICA Esterification)
Starting Material Ethyl cyanoacetate5-Amino-1H-imidazole-4-carboxamide
Key Reagents NaNO2​ , Na2​S2​O4​ , Formamidine acetateAbsolute Ethanol, Conc. H2​SO4​
Reaction Time ~14 hours (over 3 steps)24 hours (sealed tube) or 12 days (reflux)
Scalability Excellent (Standard glassware)Requires specialized pressure reactors
Average Yield 40 - 55% (Overall)45 - 60%[3][7]
Primary Risk Instability of cyanoacetate intermediatesIncomplete conversion; difficult pH workup
Table 2: Quality Control & Analytical Metrics
Analytical MethodExpected Result for Target Molecule (HCl Salt)Diagnostic Significance
Appearance White to off-white crystalline powderDark brown indicates oxidation of the free base.
Melting Point > 180 °C (Decomposes)Free base melts at ~178 °C[7].
1 H NMR (DMSO- d6​ ) δ 8.50 (s, 1H, imidazole CH), 4.30 (q, 2H, CH2​ ), 1.30 (t, 3H, CH3​ )Disappearance of broad amide singlets (~7.2 ppm) confirms complete esterification.
Mass Spectrometry MS (ESI+): m/z 156.1 [M+H] + Confirms the molecular weight of the free base core (155.15 g/mol )[7].

References

  • Nie, L., Bozorov, K., Zhao, J., et al. (2021). "Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks." Archiv der Pharmazie, 354(9), e2000470. Available at:[Link]

  • Sinclair, D. A., et al. (2014). "Substituted bicyclic aza-heterocycles and analogues as sirtuin modulators." Patent CA2852936A1.
  • Mackenzie, G., Shaw, G., & Thomas, S. E. (1976). "Synthesis of analogues of 5-aminoimidazole ribonucleotides and their effects as inhibitors..." Journal of the Chemical Society, Chemical Communications, (11), 453-455. Available at:[Link]

  • Manna, A. K., et al. (2022). "Fine bubble technology for the green synthesis of fairy chemicals." RSC Advances, Royal Society of Chemistry. Available at:[Link]

Sources

Application

Comprehensive Application Note: Synthesis of Bicyclic Heterocycles from Ethyl 5-Amino-1H-imidazole-4-carboxylate Hydrochloride

Introduction & Scientific Rationale Ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride is a highly versatile, privileged building block in organic synthesis. It serves as a primary precursor for the construction of d...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride is a highly versatile, privileged building block in organic synthesis. It serves as a primary precursor for the construction of diverse bicyclic heteroaromatic systems, most notably purines (imidazo[4,5- d ]pyrimidines), imidazo[1,5- a ]pyrimidines, and imidazo[4,5- b ]pyridines[1]. These bicyclic scaffolds are critical in modern drug discovery, exhibiting a broad spectrum of biological activities, including antiviral, anticancer, and sirtuin-modulating properties[2].

The strategic advantage of utilizing the hydrochloride salt of ethyl 5-amino-1H-imidazole-4-carboxylate lies in its enhanced stability. The free base of 5-aminoimidazoles is electron-rich and notoriously susceptible to premature oxidative degradation[3]. By employing the hydrochloride salt, researchers ensure prolonged shelf-life and controlled reactivity, liberating the free amine in situ only when the cyclization conditions are strictly maintained.

Mechanistic Principles of the "Imidazole Route"

The synthesis of purine derivatives can generally be approached via two pathways: the "Pyrimidine Route" (Traube purine synthesis) and the "Imidazole Route"[1]. The protocols detailed in this guide utilize the Imidazole Route.

The adjacent amino ( −NH2​ ) and ester ( −COOCH2​CH3​ ) functionalities on the imidazole ring serve as a perfect bis-nucleophile/electrophile pair for annulation. By reacting this intermediate with various one-carbon (C1) or two-carbon (C2) bis-electrophilic donors, the pyrimidine ring is fused directly onto the imidazole core. The choice of the cyclization reagent dictates the oxidation state and substitution pattern of the resulting bicyclic heterocycle.

Pathways A Ethyl 5-amino-1H-imidazole- 4-carboxylate HCl B Hypoxanthine Derivatives (Purin-6-ones) A->B Formamide, 150-160°C C Xanthine Derivatives (Purine-2,6-diones) A->C Urea / Base, 170°C Melt D 6-Thioxopurine Derivatives A->D Thiourea, Heat

Divergent synthetic pathways to bicyclic purine derivatives via the imidazole route.

Experimental Protocols & Causality

The following protocols are designed as self-validating systems. The specific workup procedures leverage the inherent physicochemical properties (such as pKa) of the resulting bicyclic heterocycles to ensure high purity without the need for exhaustive chromatography.

Protocol A: Synthesis of Hypoxanthine Derivatives

Objective: Annulation using formamide to yield a purin-6-one scaffold. Causality Insight: Formamide acts dually as the solvent and the C1 synthon (oxidation state +2)[1]. High thermal energy is required to drive the initial transamidation of the ester, followed by the intramolecular nucleophilic attack of the imidazole amine onto the newly formed amide carbonyl.

  • Preparation: Equip a 100 mL round-bottom flask with a reflux condenser, magnetic stirrer, and an argon inlet.

  • Neutralization: Add ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride (10.0 mmol, 1.0 eq) and anhydrous sodium acetate (11.0 mmol, 1.1 eq). Reasoning: Sodium acetate acts as a mild base to neutralize the HCl salt, liberating the reactive free amine without hydrolyzing the ester.

  • Reagent Addition: Add formamide (150 mmol, 15 eq).

  • Thermal Cyclization: Heat the reaction mixture to 150–160 °C using an oil bath for 5 hours. Reasoning: Temperatures below 140 °C will stall the reaction at the uncyclized intermediate stage.

  • Precipitation: Remove the heat and allow the mixture to cool to 50 °C. Slowly add 30 mL of ice-cold distilled water while stirring vigorously. The hypoxanthine derivative will precipitate as a fine powder.

  • Isolation: Filter the precipitate under vacuum, wash sequentially with cold water (2 × 10 mL) and cold ethanol (10 mL), and dry under high vacuum.

Protocol B: Synthesis of Xanthine Derivatives (Solvent-Free Melt)

Objective: Annulation using urea to yield a purine-2,6-dione scaffold. Causality Insight: Urea provides a carbonyl equivalent. At elevated temperatures (>150 °C), urea decomposes into ammonia and isocyanic acid ( HNCO ). The highly electrophilic isocyanic acid reacts with the 5-amino group to form a urea intermediate, which subsequently cyclizes with the adjacent ethyl ester[1].

  • Homogenization: In a dry mortar, intimately grind ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride (10.0 mmol, 1.0 eq), urea (30.0 mmol, 3.0 eq), and anhydrous sodium ethoxide (10.5 mmol, 1.05 eq).

  • Melt Reaction: Transfer the finely ground powder to a heavy-walled glass reaction tube. Heat the vessel to 170 °C. The mixture will initially melt into a clear/yellowish liquid and subsequently resolidify into a hard mass as the high-melting xanthine product forms. Maintain heating for a total of 3 hours.

  • Alkaline Dissolution (Self-Validation): Cool the vessel to room temperature. Add 25 mL of 1M NaOH and stir until the solid mass dissolves. Reasoning: Xanthine derivatives possess an acidic proton at the N1/N3 positions (pKa ~7.5). Dissolution in strong base forms the soluble sodium salt, leaving unreacted starting materials or non-acidic impurities as insoluble matter.

  • Filtration: Filter the alkaline solution to remove any insoluble byproducts.

  • Acidic Precipitation: Slowly add glacial acetic acid to the filtrate until the pH reaches 5.0–5.5. The pure xanthine derivative will crash out of solution as a white/off-white solid.

  • Isolation: Filter, wash thoroughly with deionized water, and dry in a vacuum oven at 80 °C.

Workflow Step1 1. Homogenization (Precursor + Urea + Base) Step2 2. Solvent-Free Melt (170 °C, 3 h) Step1->Step2 Step3 3. Alkaline Dissolution (1M NaOH) Step2->Step3 Step4 4. Impurity Filtration (Remove insolubles) Step3->Step4 Step5 5. Acidic Precipitation (Acetic Acid, pH 5.5) Step4->Step5

Step-by-step experimental workflow for the synthesis and purification of xanthines.

Quantitative Data & Reaction Optimization

The table below summarizes the optimized parameters for synthesizing various bicyclic heterocycles from ethyl 5-amino-1H-imidazole-4-carboxylate, highlighting the mechanistic role of each cyclization reagent.

Target Bicyclic ScaffoldReagentTemp (°C)Time (h)Typical Yield (%)Mechanistic Role of Reagent
Hypoxanthine (Purin-6-one)Formamide150–1604–675–85C-atom donor (oxidation state +2)
Xanthine (Purine-2,6-dione)Urea170–1803–565–80Carbonyl donor (isocyanic acid source)
6-Thioxopurine Thiourea1704–660–70Thiocarbonyl donor
Imidazo[4,5- b ]pyridine Ethyl acetoacetate120–1408–1255–65Bis-electrophilic C3 donor

Note: Yields are highly dependent on the efficiency of the in situ neutralization of the hydrochloride salt. Failure to adequately neutralize the starting material will result in significantly lower yields due to protonation of the nucleophilic 5-amino group.

References

  • CA2852936A1 - Substituted bicyclic aza-heterocycles and analogues as sirtuin modulators.
  • Doctoral thesis Arun Kumar Manna: Field of organic synthesis, especially for the total synthesis of complex molecules. National Institute of Informatics (NII).[Link]

Sources

Method

Application Note: Scale-Up Synthesis Route for Ethyl 5-Amino-1H-imidazole-4-carboxylate Hydrochloride

Executive Summary Ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride is a pivotal heterocyclic building block utilized extensively in the drug development pipeline. It serves as a direct precursor in the Traube purin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride is a pivotal heterocyclic building block utilized extensively in the drug development pipeline. It serves as a direct precursor in the Traube purine synthesis pathway, enabling the construction of complex purine derivatives, antiviral agents, anticancer therapeutics, and agricultural "fairy chemicals"[1][2]. As the demand for these downstream targets scales, establishing a robust, high-yielding, and reproducible synthetic route for the imidazole core is critical. This application note details two validated scale-up pathways: the De Novo Imidazole Condensation Route and the AICA Direct Esterification Route, providing mechanistic insights and step-by-step protocols for process chemists.

Mechanistic Insights & Synthetic Strategy

To ensure process reliability and high E-factor efficiency during scale-up, the choice of synthetic route must be dictated by precursor availability, thermodynamic driving forces, and equipment capabilities.

The De Novo Condensation Route (The Imidazole Pathway)

This is the most scalable and economically viable route, constructing the imidazole ring from inexpensive acyclic precursors[1].

  • Oximation and Reduction: The sequence begins with the nitrosation of ethyl cyanoacetate to form an oxime. This activates the alpha-carbon for amination. During the subsequent reduction to ethyl 2-amino-2-cyanoacetate, Platinum on Carbon (Pt/C) is strictly preferred over Palladium (Pd/C)[3]. Pt/C mitigates the risk of hydrogenolysis and prevents the over-reduction of the highly sensitive nitrile group, which must remain intact for the cyclization step.

  • Cyclization Dynamics: The key step is the condensation of ethyl 2-amino-2-cyanoacetate with formamidine acetate[1][4]. Formamidine acetate acts as the C2 carbon source. The acetate counter-ion is critical as it buffers the reaction medium. Mechanistically, the primary amine of the cyanoacetate attacks the electrophilic amidine carbon. This is followed by a rapid intramolecular nucleophilic attack of the newly formed amidine nitrogen onto the electrophilic nitrile carbon, effectively closing the 5-membered imidazole ring.

The AICA Direct Esterification Route

For facilities with access to bulk 5-amino-1H-imidazole-4-carboxamide (AICA), direct esterification is a structurally straightforward alternative[5].

  • Kinetic Bottlenecks: The amide-to-ester conversion is notoriously difficult. The lone pair on the AICA amide nitrogen is highly delocalized into the carbonyl group via resonance, severely reducing the electrophilicity of the carbonyl carbon.

  • Thermodynamic Forcing: Standard Fischer esterification conditions fail here. To overcome the activation energy barrier, the reaction requires a massive stoichiometric excess of a strong acid (e.g., H₂SO₄ or Methanesulfonic acid) to fully protonate the amide oxygen. Even then, the reaction must be forced either by extended reflux times (up to 12 days)[6] or by utilizing high-pressure sealed-tube reactors at 120 °C for 24 hours[5].

Pathway Visualization

SynthesisPathways A Ethyl 2-cyanoacetate B Ethyl 2-cyano-2- (hydroxyimino)acetate A->B NaNO2, AcOH C Ethyl 2-amino-2- cyanoacetate B->C H2, Pt/C E Ethyl 5-amino-1H-imidazole- 4-carboxylate C->E Condensation D Formamidine Acetate D->E EtOH, Reflux F Ethyl 5-amino-1H-imidazole- 4-carboxylate HCl E->F HCl (g) or Ethanolic HCl AICA 5-Amino-1H-imidazole- 4-carboxamide (AICA) AICA->E EtOH, H2SO4 120 °C

Figure 1. Comparative synthetic workflows for Ethyl 5-amino-1H-imidazole-4-carboxylate HCl.

Experimental Protocols

Protocol A: De Novo Synthesis via Condensation[1][4]

This protocol describes the formation of the imidazole free base from acyclic precursors.

  • Preparation of Precursor: Dissolve ethyl 2-amino-2-cyanoacetate (1.0 eq) in anhydrous ethanol (or DMF for higher boiling point requirements) inside a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add formamidine acetate (1.2 eq) to the stirring solution. The slight excess ensures complete consumption of the cyanoacetate.

  • Thermal Cyclization: Heat the reaction mixture to reflux (approx. 78 °C for ethanol). Maintain reflux for 4 to 8 hours. Monitor the disappearance of the starting material via TLC (Dichloromethane:Methanol, 9:1).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude dark residue by crystallization using an ethyl acetate/ethanol mixture to afford ethyl 5-amino-1H-imidazole-4-carboxylate as a light brown solid.

Protocol B: Direct Esterification of AICA (High-Pressure Method)[5][6]

This protocol is recommended only if specialized high-pressure reactors are available.

  • Reactor Charging: In a pressure-rated sealed tube or autoclave, suspend 5-amino-1H-imidazole-4-carboxamide (AICA) (30.0 g, 238 mmol) in absolute ethanol (300 mL).

  • Acidification: Cool the vessel to 0 °C using an ice bath. Slowly and carefully add concentrated sulfuric acid (70.0 g, 714 mmol, ~3.0 eq) dropwise to manage the exothermic protonation.

  • Pressurized Heating: Seal the tube securely and heat the mixture to 120 °C. Maintain this temperature with aggressive stirring for 24 hours.

  • Neutralization & Extraction: Cool the reactor to room temperature before unsealing. Remove the ethanol in vacuo. Add water (300 mL) to the residue, cool in an ice bath, and carefully adjust the pH to 6.0 by slowly adding a 32% sodium hydroxide solution.

  • Isolation: Saturate the aqueous layer with sodium chloride and extract with ethyl acetate (3 x 200 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate to yield the free base (approx. 45% yield)[6].

Protocol C: Hydrochloride Salt Formation

Conversion of the free base to the highly stable, water-soluble hydrochloride salt.

  • Dissolution: Dissolve the purified ethyl 5-amino-1H-imidazole-4-carboxylate free base in a minimal amount of anhydrous ethanol or 1,4-dioxane.

  • Salt Formation: Cool the solution to 0 °C. Introduce a stoichiometric excess of anhydrous HCl (either by bubbling dry HCl gas or adding a pre-titrated ethanolic HCl solution) dropwise under an inert nitrogen atmosphere.

  • Precipitation: Stir the mixture at 0 °C for 1 hour. The ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride salt will precipitate as a fine crystalline solid.

  • Recovery: Filter the precipitate under vacuum, wash the filter cake with cold anhydrous diethyl ether to remove residual acid and organic impurities, and dry thoroughly under high vacuum at 40 °C.

Quantitative Process Data

To aid in route selection, the following table summarizes the key quantitative parameters of the discussed methodologies.

Synthetic RouteKey ReagentsTemperatureReaction TimeTypical YieldScalability Profile
De Novo Condensation Ethyl 2-amino-2-cyanoacetate, Formamidine acetate78 °C (Reflux in EtOH)4 - 8 h40 - 50%High (Standard batch reactors, cheap reagents)
AICA Esterification (Sealed Tube) AICA, H₂SO₄, Ethanol120 °C (Sealed Tube)24 h45 - 60%Medium (Requires pressure-rated vessels)
AICA Esterification (Atmospheric) AICA, Methanesulfonic acid, Ethanol78 °C (Reflux in EtOH)12 days~45%Low (Impractical reaction duration for manufacturing)

Sources

Application

Application Notes &amp; Protocols: Strategic Cross-Coupling of Ethyl 5-Amino-1H-imidazole-4-carboxylate Hydrochloride

Introduction: The Strategic Value of the Aminated Imidazole Core The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of pharmaceuticals ranging from antifungals to ant...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Aminated Imidazole Core

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of pharmaceuticals ranging from antifungals to antihypertensives.[1][2][3] Its prevalence stems from its unique electronic properties and its ability to act as a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.[2][4] Ethyl 5-amino-1H-imidazole-4-carboxylate, in particular, represents a highly versatile building block. The strategic placement of an amino group, a carboxylate ester, and reactive N-H and C-H bonds provides multiple handles for diversification, making it an invaluable scaffold in the synthesis of novel bioactive molecules and compound libraries.[5][6]

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the precise and efficient functionalization of such heterocyclic systems.[7][8] These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with a level of predictability and functional group tolerance that is unmatched by classical methods. This guide provides an in-depth exploration of key palladium-catalyzed cross-coupling strategies involving ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride, offering detailed protocols and expert insights into reaction optimization.

Foundational Considerations for a Multifunctional Substrate

Before proceeding to specific protocols, it is critical to understand the inherent chemical nuances of ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride. Its structure presents both opportunities and challenges for the synthetic chemist.

  • Acidic Salt Form: The starting material is a hydrochloride salt. All cross-coupling reactions are performed under basic conditions, which will neutralize the salt in situ. However, the choice of base must account for this initial acid quench in addition to its primary role in the catalytic cycle. A stoichiometric excess of the base is therefore mandatory.

  • Multiple Coordination Sites: The imidazole ring contains three nitrogen atoms (N1, N3, and the C5-amino group), all of which can coordinate to the palladium catalyst. This can lead to catalyst inhibition or the formation of inactive complexes, reducing reaction efficiency. The selection of bulky, electron-rich ligands is a key strategy to mitigate these undesired interactions and promote the desired catalytic turnover.

  • Ambident Nucleophilicity: The substrate possesses two potentially reactive sites under basic conditions: the C5-amino group and the N1-H of the imidazole ring. Reaction conditions must be carefully tuned to favor functionalization at the desired position and avoid competitive side reactions such as N-arylation of the imidazole ring itself.

Buchwald-Hartwig Amination: Direct C-N Bond Formation at the C5-Amino Group

The most direct application of this building block in cross-coupling is the functionalization of the C5-amino group via Buchwald-Hartwig amination. This reaction is a powerful method for forming C(aryl)-N bonds, providing access to a diverse range of N-arylated aminoimidazoles.[9][10]

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination hinges on the interplay between the palladium catalyst, a specialized phosphine ligand, and a strong, non-nucleophilic base. The ligand's role is paramount; bulky, electron-rich biarylphosphine ligands are essential for stabilizing the palladium center, facilitating both the initial oxidative addition and the final reductive elimination steps, which are often rate-limiting.

Buchwald_Hartwig_Mechanism cluster_0 Pd0 Pd(0)Ln Complex1 Ar-Pd(II)-X (Ln) Pd0:e->Complex1:w Ar-X OxAdd Oxidative Addition Complex2 Ar-Pd(II)-NHR (Ln) Complex1:e->Complex2:w R-NH2 / Base - HX AmineDeprotonation Base Complex2:s->Pd0:s Product Ar-NHR Complex2->Product RedElim Reductive Elimination ArylHalide Ar-X Amine R-NH2 (Imidazole)

Caption: Catalytic cycle for the Buchwald-Hartwig C-N coupling.

Optimized Protocol for Buchwald-Hartwig Amination

This protocol provides a robust starting point for the coupling of various aryl/heteroaryl bromides with ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride.

Materials:

  • Ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride

  • Aryl bromide (1.0 eq)

  • Palladium precatalyst (e.g., tBuBrettPhos Pd G3, 1-2 mol%)

  • Strong, non-nucleophilic base (e.g., LHMDS or NaOtBu, 2.5-3.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride (1.2 eq), the aryl bromide (1.0 eq), the palladium precatalyst (0.02 eq), and the base (2.5 eq).

  • Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent (aryl bromide).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water, then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated product.

Data and Key Parameters

The choice of catalyst, ligand, and base is critical for success. The following table summarizes recommended starting conditions based on established methods for challenging heterocyclic aminations.[11][12]

ParameterRecommended ChoiceRationale & Expert Insights
Palladium Source Precatalysts (e.g., G3/G4)Precatalysts offer superior air stability and generate the active Pd(0) species reliably in situ. This avoids variability associated with using Pd(OAc)₂ or Pd₂(dba)₃ with separate ligands.
Ligand Bulky Biarylphosphines (e.g., tBuBrettPhos, RuPhos)The imidazole substrate can act as an inhibitor. Bulky, electron-rich ligands like tBuBrettPhos have proven effective for amination of other bromoimidazoles by promoting reductive elimination and preventing catalyst deactivation.[12]
Base LHMDS, NaOtBu, K₃PO₄A strong, non-nucleophilic base is required. LHMDS is often effective at lower temperatures. NaOtBu is a standard, robust choice. K₃PO₄ can be used in milder conditions but may require higher temperatures. The base must be sufficient to neutralize the HCl salt and deprotonate the amine.
Solvent Toluene, Dioxane, CPMEAprotic solvents are standard. Toluene and Dioxane are widely used. Cyclopentyl methyl ether (CPME) is a greener alternative with a high boiling point. Ensure the solvent is anhydrous and degassed to prevent catalyst poisoning.
Temperature 80 - 110 °CThe required temperature will depend on the reactivity of the aryl halide. Electron-deficient aryl bromides may react at lower temperatures, while electron-rich or sterically hindered partners may require more thermal energy.

Suzuki-Miyaura Coupling: C-C Bond Formation via a Halogenated Intermediate

To functionalize the imidazole core with new carbon-carbon bonds at the C2 position, a two-step strategy is required: initial halogenation of the ring followed by a Suzuki-Miyaura cross-coupling reaction.[8][13][14]

Step 1: Regioselective Halogenation at C2

The C2 position of the imidazole ring is the most electron-rich and thus the most susceptible to electrophilic halogenation.

Protocol: C2-Bromination

  • Dissolve ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride (1.0 eq) in a suitable solvent like DMF or acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, keeping the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by LC-MS.

  • Upon completion, quench the reaction with aqueous sodium thiosulfate solution and extract the product with ethyl acetate.

  • Wash, dry, and concentrate the organic phase. The crude ethyl 5-amino-2-bromo-1H-imidazole-4-carboxylate can often be used directly in the next step after drying.

Mechanistic Rationale for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organohalide with an organoboron species. A key step is the transmetalation of the organic group from the boron atom to the palladium center, which is activated by the base.[14][15]

Suzuki_Miyaura_Mechanism Pd0 Pd(0)Ln Complex1 R¹-Pd(II)-X (Ln) Pd0:e->Complex1:w R¹-X OxAdd Oxidative Addition Complex2 R¹-Pd(II)-R² (Ln) Complex1:e->Complex2:w R²-B(OH)₂ / Base - [XB(OH)₂]⁻ Transmetalation Transmetalation Complex2:s->Pd0:s Product R¹-R² Complex2->Product RedElim Reductive Elimination Organohalide R¹-X (Bromoimidazole) BoronicAcid R²-B(OH)₂

Caption: Catalytic cycle for the Suzuki-Miyaura C-C coupling.

Optimized Protocol for Suzuki-Miyaura Coupling

Materials:

  • Ethyl 5-amino-2-bromo-1H-imidazole-4-carboxylate (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)

  • Aqueous base (e.g., 2M Na₂CO₃ or K₃PO₄, 3.0 eq)

  • Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)

Procedure:

  • Vessel Preparation: To a reaction vessel, add the bromoimidazole (1.0 eq), arylboronic acid (1.2 eq), and palladium catalyst (0.05 eq).

  • Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with Argon or Nitrogen.

  • Solvent and Base Addition: Add the organic solvent (e.g., Dioxane) followed by the aqueous base solution. The mixture should be biphasic.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 4-16 hours. Monitor progress by LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Separate the layers.

  • Extraction: Wash the organic layer with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography to yield the 2-aryl imidazole product.

Sonogashira Coupling: Introducing Alkynyl Moieties

Similar to the Suzuki coupling, the Sonogashira reaction requires a halogenated imidazole precursor to introduce an alkynyl group, a valuable functional handle for further chemistry, including click reactions and cyclizations.

Mechanistic Rationale

The Sonogashira reaction typically employs a dual catalytic system. A palladium catalyst activates the aryl halide, while a copper(I) co-catalyst activates the terminal alkyne, facilitating the key C-C bond formation.[16] Copper-free variants exist but often require specific ligands and conditions.[17]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)Ln Pd_Complex R¹-Pd(II)-X (Ln) Pd0->Pd_Complex R¹-X (Oxidative Addition) Pd_Alkynyl R¹-Pd(II)-C≡CR² (Ln) Pd_Complex->Pd_Alkynyl Transmetalation - CuX Pd_Alkynyl->Pd0 Reductive Elimination Product R¹-C≡CR² Pd_Alkynyl->Product CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR² CuX->Cu_Acetylide Cu_Acetylide->Pd_Complex Alkyne H-C≡CR² Alkyne->CuX Base - HB⁺X⁻

Caption: Dual catalytic cycles in the Sonogashira coupling.

Optimized Protocol for Sonogashira Coupling

Materials:

  • Ethyl 5-amino-2-bromo-1H-imidazole-4-carboxylate (1.0 eq)

  • Terminal alkyne (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Amine base/solvent (e.g., Triethylamine or Diisopropylamine)

  • Optional co-solvent (e.g., THF or DMF)

Procedure:

  • Vessel Preparation: To a Schlenk flask, add the bromoimidazole (1.0 eq), palladium catalyst (0.03 eq), and CuI (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Reagent Addition: Add the degassed amine base (e.g., Et₃N) and any co-solvent, followed by the terminal alkyne (1.2 eq) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours. Monitor the reaction by TLC or LC-MS. The formation of a salt precipitate (triethylammonium bromide) is typically observed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove salts and catalyst residues, washing with ethyl acetate.

  • Extraction: Concentrate the filtrate. Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
No or Low Conversion Catalyst Inactivation: Substrate coordination to Pd; presence of oxygen or water.Use a robust precatalyst and bulky ligand. Ensure all solvents and reagents are anhydrous and properly degassed. Increase catalyst loading to 5 mol%.
Insufficient Base: Incomplete neutralization of HCl salt or insufficient activity for the catalytic cycle.Increase the equivalents of base to 3.0 or 3.5 eq. Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu).
Low Reactivity of Coupling Partner: Sterically hindered or very electron-rich aryl halide.Increase reaction temperature and time. Switch to a more active catalyst system (e.g., a different biarylphosphine ligand).
Formation of Side Products Protodeboronation (Suzuki): Boronic acid decomposes before coupling.Use potassium trifluoroborate salts instead of boronic acids. Use a less aqueous solvent system or a fluoride-based base like KF.
Alkyne Homocoupling (Sonogashira): Glaser coupling occurs.Ensure the reaction is run under strictly anaerobic conditions. Reduce the amount of copper catalyst or consider a copper-free protocol.
N-Arylation of Imidazole Ring: Arylation occurs at N1/N3 instead of the desired site.This is less common in C-C couplings but can occur in C-N couplings. N-protection (e.g., with a SEM or BOC group) may be necessary for complex substrates, though this adds synthetic steps.
Poor Product Recovery High Polarity: The amino and imidazole groups make the product highly polar.Use a more polar eluent system for chromatography (e.g., DCM/Methanol). Product may chelate to silica; adding 1% Et₃N to the eluent can help.

References

  • Synthesis of 4-Substituted Imidazoles via Palladium-Catalyzed Cross-Coupling Reactions. Synlett.
  • A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization. RSC Advances. [Link]

  • Imidazole synthesis by transition metal free, base-mediated deaminative coupling of benzylamines and nitriles. Chemical Communications. [Link]

  • Design and Efficient Synthesis of Amino Acid Derived 2-Substituted Imidazoles by Palladium-Catalyzed Cross-Coupling Reactions. Synthesis.
  • SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][18][19][20]thiadiazole Series. European Journal of Organic Chemistry.

  • Metal-Free Atom-Economical Synthesis of Tetra-Substituted Imidazoles via Flavin-Iodine Catalyzed Aerobic Cross-Dehydrogenative Coupling of Amidines and Chalcones. The Journal of Organic Chemistry. [Link]

  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. TSI Journals. [Link]

  • A CONCISE REVIEW ON THE PREPARATION, BIOLOGICAL ACTIVITY AND MEDICINAL APPLICATIONS OF SUBSTITUTED IMIDAZOLES. ResearchGate. [Link]

  • Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Taylor & Francis Online. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC. [Link]

  • Buchwald–Hartwig cross-coupling of 5-amino-1,2,3-triazoles.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

  • Imidazole synthesis. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]

  • Synthesis of new substituted 5-amino-1H-imidazole-4-carbonitriles.
  • Suzuki reaction. Wikipedia. [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Request PDF. [Link]

  • Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. PubMed. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. PMC. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
  • A Copper- and Amine-Free Sonogashira Reaction Employing Aminophosphines as Ligands. The Journal of Organic Chemistry. [Link]

  • Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. PubMed. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Amidation of Ethyl 5-amino-1H-imidazole-4-carboxylate Hydrochloride

Welcome to the technical support center for the amidation of ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the co...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the amidation of ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this transformation. We provide in-depth, field-proven insights and detailed protocols to help you achieve optimal yields and purity for your target 5-amino-1H-imidazole-4-carboxamides, which are crucial intermediates for various pharmaceuticals, including anticancer drugs like temozolomide.[1]

Core Concepts: Understanding the Reaction

The primary goal is to form an amide bond between the 5-amino group of the imidazole and a carboxylic acid. However, the starting material, ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride[2][3], presents a specific challenge: the key amino group is protonated as a hydrochloride salt. This renders it non-nucleophilic and incapable of participating in the amidation reaction directly. Therefore, the reaction must be initiated by the neutralization of this salt to liberate the free amine.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, pad="0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} Caption: General workflow for the amidation reaction.

Troubleshooting Guide

This section addresses specific experimental failures in a direct question-and-answer format.

Q1: My reaction shows no conversion, and I've recovered only my starting materials. What went wrong?

This is a classic sign of either a failed deprotonation of the amine salt or a failure in the carboxylic acid activation step.[4]

  • Cause A: Incomplete Neutralization. The most common issue is the failure to generate the free, nucleophilic 5-aminoimidazole. The hydrochloride salt is stable and will not react.

    • Solution: Ensure you are using at least 2.0-2.5 equivalents of a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (Et₃N). Why this much? You need ~1.0 equivalent to neutralize the HCl salt and another ~1.0-1.5 equivalents to neutralize the acid byproduct generated by the coupling agent (e.g., HCl from EDC•HCl) and maintain a basic environment.[4][5]

  • Cause B: Degraded Coupling Reagent. Amide coupling reagents, especially carbodiimides and uronium salts, are moisture-sensitive.[4]

    • Solution: Use a fresh bottle of the coupling reagent or one that has been properly stored under an inert atmosphere (e.g., in a desiccator). Using anhydrous solvents is also critical to prevent the hydrolysis of the activated intermediate.[4]

Q2: My yield is very low, and I see a significant amount of an unknown byproduct with a mass corresponding to my coupling agent.

This strongly suggests the formation of an N-acylurea byproduct, a well-known issue when using carbodiimide coupling reagents like EDC or DCC.[5]

  • Cause: The reactive O-acylisourea intermediate, formed from the reaction of the carboxylic acid and the carbodiimide, can undergo an intramolecular rearrangement to a stable, unreactive N-acylurea instead of reacting with the amine.[5]

    • Solution: This side reaction is effectively suppressed by adding a nucleophilic catalyst such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives intercept the O-acylisourea intermediate to form a more stable, yet highly reactive, ester intermediate that readily reacts with the amine and is less prone to side reactions.[6] Always add HOBt or Oxyma (1.1-1.2 eq) to your reaction when using a carbodiimide.

Q3: The reaction is very slow and stalls before completion, even after 24 hours.

A sluggish reaction points to issues with reactivity or solubility.

  • Cause A: Steric Hindrance. If either your carboxylic acid or the amine you are coupling to the imidazole is sterically bulky, the reaction rate can decrease significantly.

    • Solution: Switch to a more powerful coupling reagent. Uronium/aminium salt-based reagents like HBTU, HATU, or PyBOP are generally more potent than carbodiimides and can overcome moderate steric hindrance.[6]

  • Cause B: Poor Solubility. If the reactants are not fully dissolved, the reaction becomes diffusion-limited.

    • Solution: Change to a solvent with better solubilizing properties. While DCM is common, a more polar aprotic solvent like DMF or NMP can be a superior choice, especially for more complex or polar substrates.[4]

  • Cause C: Insufficiently Reactive Amine. If you are attempting to form the amide with a poorly nucleophilic amine (e.g., an aniline with strong electron-withdrawing groups), the reaction will be slow.

    • Solution: Gently increasing the reaction temperature from room temperature to 40-50 °C can often increase the rate. However, monitor carefully for potential side reactions or degradation.

dot graph G { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

} Caption: Troubleshooting decision tree for amidation reactions.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent should I choose?

The choice depends on cost, scale, desired reactivity, and the nature of your substrates.

Coupling ReagentClassProsConsByproduct
EDC•HCl CarbodiimideInexpensive, water-soluble byproduct (easy removal).[6]Moderate reactivity, risk of N-acylurea side product.[5]Water-soluble urea
HBTU / HATU Uronium/AminiumHigh reactivity, fast reaction times, low side reactions.[6]More expensive, can be sensitive to moisture.HOBt/HOAt, tetramethylurea
PyBOP PhosphoniumHigh reactivity, good for sterically hindered substrates.Generates phosphine oxide byproduct (can complicate purification).HOBt, HMPA

For initial screening and simple substrates, EDC/HOBt is a cost-effective choice. For challenging or sterically hindered substrates where yield is paramount, HATU is often the superior option.

Q2: What is the optimal order of reagent addition?

A specific order of addition can minimize side reactions. The generally accepted best practice is to pre-activate the carboxylic acid before introducing the amine.[5]

  • Dissolve the carboxylic acid (1.0 eq) and the coupling additive (e.g., HOBt, 1.1 eq) in an anhydrous solvent (e.g., DMF).

  • Add the coupling reagent (e.g., EDC•HCl, 1.2 eq) and stir at 0 °C to room temperature for 15-30 minutes. This forms the active ester intermediate.

  • In a separate flask, dissolve the ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride (1.0 eq) in the solvent and add the base (DIPEA, 2.2 eq).

  • Slowly add the amine solution to the pre-activated carboxylic acid mixture at 0 °C.

Q3: Can I use a different base, like sodium bicarbonate or pyridine?

It is strongly advised to use a non-nucleophilic tertiary amine base like DIPEA or Et₃N.

  • Sodium Bicarbonate (NaHCO₃): Generally not soluble enough in common organic solvents like DCM or THF to be effective.

  • Pyridine: While it can act as a base, it is also a nucleophile and can compete with your desired amine, leading to unwanted side products.

  • Hydroxides (NaOH, KOH): These are strong bases that can easily hydrolyze the ester group on your starting material or the newly formed amide product, leading to low yields.

Q4: How do I properly work up and purify the final product?

A standard aqueous workup is typically effective.[4][5]

  • Quench: After the reaction is complete (monitored by TLC or LC-MS), dilute the mixture with an organic solvent like ethyl acetate (EtOAc) or DCM.

  • Wash: Sequentially wash the organic layer with:

    • Water or a saturated aqueous solution of NH₄Cl.

    • A dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted carboxylic acid and HOBt.

    • Brine (saturated NaCl solution) to remove residual water.

  • Dry & Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify: The crude product can then be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM.

Experimental Protocols
Protocol 1: General Amidation using EDC/HOBt

This protocol provides a reliable starting point for the amidation of ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride.

Materials:

  • Ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride (1.0 eq)

  • Carboxylic acid of interest (1.05 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC•HCl) (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents.

Procedure:

  • Acid Activation: To a flame-dried round-bottomed flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.05 eq) and HOBt (1.1 eq). Dissolve them in anhydrous DMF (approx. 0.2 M concentration relative to the limiting reagent).

  • Cool the solution to 0 °C using an ice bath.

  • Add EDC•HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15 minutes, then let it warm to room temperature and stir for an additional 15 minutes.

  • Amine Preparation: In a separate flask, suspend/dissolve the ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.2 eq) to the amine suspension and stir for 5-10 minutes at room temperature to ensure complete neutralization.

  • Coupling: Cool the activated acid mixture back down to 0 °C.

  • Slowly add the amine/DIPEA solution dropwise to the activated acid mixture via syringe or dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 4-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Workup & Purification: Proceed with the workup and purification as described in FAQ Q4.

ParameterRecommended ValueRationale
Stoichiometry (Amine) 1.0 eqLimiting reagent
Stoichiometry (Acid) 1.05 - 1.1 eqEnsures full conversion of the more valuable amine
Stoichiometry (EDC/HOBt) 1.2 eq / 1.1 eqDrives reaction to completion and suppresses side reactions
Stoichiometry (Base) 2.2 - 2.5 eqNeutralizes HCl salt and reaction byproducts
Solvent Anhydrous DMF, DCM, or THFAnhydrous conditions are critical[4]
Temperature 0 °C to Room TemperatureMinimizes side reactions during addition and activation[5]
Reaction Time 4 - 24 hoursVaries based on substrate reactivity; monitor by TLC/LC-MS
References
  • Yin, J., Li, D., Chen, S., Liu, Z., Qi, J., & Wang, G. (2021). Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide. Organic Process Research & Development, 25(3), 604–609. [Link]

  • Patel, N. B., & Agravat, S. N. (2011). Pharmacological examination and synthesis of some schiff bases and thiazolidinone derivatives of 5-amino-1H-imidazole-4-carboxam. Der Pharma Chemica, 3(6), 490-497. [Link]

  • Google Patents. (n.d.). Processes for the preparation of 4(5)-amino-5(4)
  • American Elements. (n.d.). Ethyl 5-amino-1H-imidazole-4-carboxylate Hydrochloride. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]

Sources

Optimization

Technical Support Guide: Purification and Recrystallization of Ethyl 5-amino-1H-imidazole-4-carboxylate Hydrochloride

This guide provides in-depth technical assistance for researchers, chemists, and drug development professionals working with crude ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride. We will move beyond simple proced...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, chemists, and drug development professionals working with crude ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods effectively. Our focus is on achieving high purity and yield through robust, validated techniques.

Section 1: Foundational Knowledge: Physicochemical Properties and Handling

A thorough understanding of the material's properties is the bedrock of any successful purification strategy. Ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride is a polar, organic salt. Its hydrochloride form significantly influences its solubility profile compared to its free base, making it more amenable to polar solvents.

Table 1: Key Physicochemical Properties

Property Value Source
Chemical Formula C₆H₁₀ClN₃O₂ [1][2]
Molecular Weight 191.61 g/mol [2]
Appearance Off-white to light cream solid/powder [3][4]
Melting Point ~250-252 °C (with decomposition) [5]
Water Solubility Soluble [3]

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C |[6] |

Expert Handling & Stability Insights:

  • Stability: The compound is stable under normal laboratory conditions. However, it is incompatible with strong oxidizing agents[3].

  • Hygroscopicity: As a hydrochloride salt, the material may be hygroscopic. Always handle it in a dry environment (e.g., a glove box or under a stream of nitrogen) and store it in a tightly sealed container with a desiccant.

  • Tautomerism: The imidazole ring can exist in different tautomeric forms. While this doesn't typically interfere with the purification methods described, it's a fundamental chemical property to be aware of during spectroscopic analysis.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses the most common challenges encountered during the purification process in a direct, problem-and-solution format.

Q1: My crude material is highly colored (dark brown or black). Will standard recrystallization be enough to purify it?

A: Not always. Intense coloration is usually due to polymeric or highly conjugated impurities formed during synthesis. While some color will be removed in the mother liquor during recrystallization, a dedicated decolorization step is often necessary for heavily contaminated material.

Solution: Activated Charcoal Treatment

  • Dissolve the crude product in the minimum amount of hot recrystallization solvent (e.g., ethanol).

  • Add activated charcoal (typically 1-2% w/w relative to your crude product). Caution: Add the charcoal cautiously to the hot solution to avoid violent bumping. It is safer to cool the solution slightly before adding the charcoal and then reheat it.

  • Simmer the mixture for 5-15 minutes with gentle swirling. Do not boil for extended periods, as this can lead to solvent loss and premature crystallization.

  • Perform a hot filtration through a fluted filter paper or a celite pad to remove the charcoal. This step must be done quickly to prevent the desired compound from crystallizing on the filter.

  • Proceed with the cooling and crystallization of the clear, decolorized filtrate as described in the main protocol.

Q2: During cooling, my product "oiled out," forming a liquid layer instead of crystals. What went wrong and how can I fix it?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent, or when the concentration of impurities is too high, disrupting the crystal lattice formation.

Causality & Remediation Strategy:

  • High Impurity Load: The impurities are preventing proper crystal lattice formation.

  • Excessive Supersaturation: The solution was cooled too rapidly.

Solutions:

  • Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more) to reduce the saturation level.

  • Slow Cooling: Allow the flask to cool very slowly. Insulating the flask with glass wool can promote the formation of larger, purer crystals.

  • Induce Crystallization: If crystals still do not form, try scratching the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide nucleation sites. Alternatively, add a "seed crystal" from a previous pure batch.

  • Solvent Modification: If the problem persists, the polarity of the solvent may be too different from your compound. Consider re-dissolving and adding a miscible "anti-solvent" dropwise at an elevated temperature until the solution just becomes turbid, then allow it to cool slowly.

Q3: My final yield is disappointingly low. What are the most likely causes?

A: Low yield is a common issue in recrystallization. The primary culprits involve using an excessive amount of solvent or losing product during transfers.

Troubleshooting Low Yield:

  • Excess Solvent: The most common error. If too much solvent is used, a significant portion of your product will remain dissolved in the mother liquor even after cooling. Solution: In your next attempt, use less solvent, adding it in small portions to the heated crude material until it just dissolves.

  • Premature Crystallization: If the hot filtration is performed too slowly or the apparatus is not pre-heated, the product can crystallize on the filter paper or in the funnel stem. Solution: Use a stemless funnel, pre-heat the funnel and receiving flask with hot solvent vapor, and perform the filtration quickly.

  • Incomplete Crystallization: Ensure the solution has been cooled sufficiently (an ice bath can maximize precipitation) and given enough time for crystallization to complete before filtering.

Q4: After recrystallization, the purity (as checked by TLC or HPLC) has not improved significantly. What should I do next?

A: This indicates that the impurities have very similar solubility properties to your desired compound in the chosen solvent system.

Advanced Strategies:

  • Iterative Recrystallization: A second recrystallization using a different solvent system may be effective. If you used ethanol first, try a mixed solvent system like methanol/isopropanol or ethanol/water.

  • Acid-Base Purification: This is a highly effective technique for separating acidic, basic, and neutral impurities. Since you have a basic amine and an imidazole ring, you can exploit their properties. See the detailed protocol in Section 4.

  • Chromatography: If all else fails, purifying the free base form of the compound via column chromatography is a viable, albeit more labor-intensive, option.

Section 3: Core Experimental Protocol: Recrystallization from Ethanol

Ethanol is an excellent first-choice solvent for recrystallizing polar amine hydrochloride salts.[7] This protocol is designed to be a self-validating system, with checkpoints for ensuring success.

G cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (if needed) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid in flask B Add minimum volume of hot ethanol A->B C Heat to reflux until fully dissolved B->C D Pre-heat funnel & receiving flask C->D Insoluble matter present? E Filter hot solution quickly D->E F Removes insoluble impurities E->F G Allow filtrate to cool slowly to RT E->G H Cool further in an ice bath G->H I Crystals precipitate from solution H->I J Collect crystals via vacuum filtration I->J K Wash with a small amount of cold ethanol J->K L Dry under vacuum K->L M M L->M Pure Product

Caption: Decision workflow for acid-base purification.

Step-by-Step Protocol:

  • Dissolution and Basification: Dissolve the crude hydrochloride salt in deionized water. Cool the solution in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) with stirring until the pH of the solution is ~8-9. The free base may precipitate as a solid or oil.

  • Extraction of the Free Base: Transfer the mixture to a separatory funnel and extract it several times with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Causality: The neutral free base is now soluble in organic solvents, while charged impurities and inorganic salts remain in the aqueous layer.

  • Washing and Drying: Combine the organic extracts. Wash them once with water, then with brine to initiate drying. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Salt Reformation and Precipitation: To the clear, dry organic solution, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or isopropanolic HCl) dropwise with vigorous stirring. The pure ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride will precipitate out of the non-polar organic solvent.

  • Isolation: Collect the pure, precipitated salt by vacuum filtration, wash with a small amount of the organic solvent (e.g., diethyl ether) to remove any remaining soluble impurities, and dry under vacuum.

Section 5: FAQs: Purity Assessment

Q: How can I quickly assess the purity of my recrystallized material? A: Thin-Layer Chromatography (TLC) is the fastest method. Dissolve a small amount of your crude and purified material in a suitable solvent (like methanol). Spot them side-by-side on a silica plate and elute with a mobile phase such as 10% methanol in dichloromethane. The purified sample should ideally show a single spot, whereas the crude material may show multiple spots.

Q: What is the definitive way to confirm the purity and identity of the final product? A: A combination of techniques is best for authoritative confirmation:

  • HPLC: High-Performance Liquid Chromatography provides quantitative data on purity. A pure sample should show a single major peak.[8]

  • Melting Point: A sharp melting point that matches the literature value is a strong indicator of purity.[5] Impure samples typically exhibit a broad and depressed melting range.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure. The spectra should be clean, with correct chemical shifts, integrations, and coupling constants, and free from significant impurity peaks.[9]

  • Mass Spectrometry: Confirms the molecular weight of the compound.[9]

References

  • American Elements. Ethyl 5-amino-1H-imidazole-4-carboxylate Hydrochloride | CAS 118019-42-4. [Link]

  • Preti, L., Attanasi, O. A., et al. (2010). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules, 15(4), 2531-2548. [Link]

  • Shaik, J. B., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(20), 6205. [Link]

  • PubChem. ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride. [Link]

  • G. Venkannaa, G. Madhusudhan, K. Mukkanti, Y. Sampath Kumar. (2015). Identification synthesis of process-related impurities (substances) of ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Asian Journal of Research in Chemistry, 8(2), 85-94. [Link]

  • NextSDS. ETHYL 5-AMINO-1H-IMIDAZOLE-4-CARBOXYLATE HYDROCHLORIDE. [Link]

  • ECHA. ethyl 5-amino-2-ethyl-1H-imidazole-4-carboxylate — Chemical Substance Information. [Link]

  • Wang, X., et al. (2011). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 3(4), 783-788. [Link]

  • Google Patents. (2016).
  • Der Pharma Chemica. (2011). Pharmacological examination and synthesis of some schiff bases and thiazolidinone derivatives of 5-amino-1H-imidazole-4-carboxam. [Link]

  • Google Patents. (2002). EP1215206B1 - Processes for the preparation of 4(5)-amino-5(4)
  • Chemsrc. (2025, August 25). 5-Amino-1H-imidazole-4-carboxamide hydrochloride. [Link]

  • Nie, L., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(7), e2000470. [Link]

  • PubChem. ethyl 4-amino-1H-imidazole-5-carboxylate. [Link]

  • Nie, L., Bozorov, K., Zhao, J., Aisa, H. A., & Morris-Natschke, S. L. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(7), e2000470. [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Handling the Hygroscopic Nature of Ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride

Welcome to the technical support resource for ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges asso...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the hygroscopic nature of this valuable imidazole building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to achieve consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What does "hygroscopic" mean for ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride, and why is it a critical concern?

A: Ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride has a strong affinity for moisture and will readily absorb water vapor from the atmosphere. This is a critical concern because the absorbed water is not an inert passenger; it can actively interfere with your experiments.[1] The presence of unknown amounts of water can lead to several issues:

  • Inaccurate Stoichiometry: Weighing the compound will include the mass of absorbed water, leading to the use of less active reagent than intended and affecting reaction stoichiometry.

  • Chemical Degradation: Water can act as a nucleophile or promote hydrolysis of the ester group, leading to the formation of impurities and reducing the purity of your starting material.[2]

  • Altered Physical Properties: Clumping and changes in flowability can make handling and accurate dispensing difficult.[3]

  • Reaction Failures: In moisture-sensitive reactions, such as those involving organometallics or certain coupling reagents, the introduced water can quench reagents and inhibit or completely halt the desired transformation.

Q2: How should I store a new, unopened bottle of this compound?

A: Unopened bottles should be kept tightly sealed in a cool, dry, and well-ventilated place.[4][5] For long-term integrity, especially in humid environments, placing the entire manufacturer's container inside a larger desiccator containing a suitable drying agent (e.g., Drierite or molecular sieves) is a highly recommended best practice.[6][7]

Q3: The compound has turned into a sticky or clumpy solid. Can I still use it?

A: This is a clear indication of significant water absorption. While it might be possible to use, it is not recommended for reactions where stoichiometry or purity is critical. The water content is high and non-uniform. If you must proceed, the material should first be dried under high vacuum for several hours, ideally with gentle heating if the compound's thermal stability permits.[7][8] However, for best results, starting with a fresh, properly handled lot is the most reliable path.

Q4: What is the best way to weigh this compound for an experiment?

A: The ideal method is to weigh the compound in a controlled, low-humidity environment, such as a nitrogen-filled glove box or a glove bag.[9] If a glove box is unavailable, the next best approach is to work quickly. Have all your equipment ready, minimize the time the container is open to the atmosphere, and use a weighing vessel with a cap. For highly sensitive applications, another strategy is to prepare a stock solution from the entire bottle of a new reagent and store it under an inert atmosphere.[10]

Troubleshooting Guide: Addressing Common Experimental Issues

Inconsistent results can often be traced back to the handling of this hygroscopic reagent. The following table outlines common problems and provides a systematic approach to troubleshooting.

Problem Encountered Potential Cause Related to Hygroscopicity Recommended Solution & Rationale
Low or Inconsistent Reaction Yields Inaccurate Molar Quantity: The weighed mass includes an unknown amount of water, meaning less of the active compound is being added than calculated.1. Work in a Controlled Atmosphere: Use a glove box for weighing.[9] 2. Prepare a Stock Solution: If a glove box is not available, consider preparing a stock solution in a validated anhydrous solvent from a fresh bottle. This allows for accurate dispensing via syringe for subsequent reactions.[10][11] 3. Dry Before Use: Dry the required amount of the solid under high vacuum immediately before weighing.[8]
Formation of Unexpected Byproducts Water-Induced Degradation/Side Reactions: The absorbed moisture may be participating in the reaction, leading to hydrolysis of the ester or other undesired pathways.[2]1. Confirm Starting Material Purity: Analyze your starting material (e.g., by NMR) to check for degradation products. 2. Implement Anhydrous Techniques: Ensure all glassware is oven- or flame-dried and the reaction is run under a dry, inert atmosphere (Nitrogen or Argon).[11] Use anhydrous solvents. 3. Quantify Water Content: Use Karl Fischer titration to determine the exact water content of your reagent.[6] This data can confirm if moisture is the root cause and allow for corrected mass calculations.
Poor Solubility or Incomplete Dissolution Physical State Alteration: The compound may have partially deliquesced (dissolved in absorbed water) and then recrystallized, potentially changing its crystalline form or particle size, which can affect the dissolution rate.1. Gentle Sonication/Heating: Attempt to aid dissolution with gentle sonication or warming, provided the compound is stable under these conditions. 2. Use Fresh Reagent: The most reliable solution is to use a fresh bottle of the compound that has been stored correctly to ensure its physical properties are as specified.
Inconsistent Analytical Results (e.g., HPLC, NMR) On-going Degradation: If samples are prepared and left to stand in a non-anhydrous solvent or exposed to the atmosphere, the compound can degrade over time, leading to variable analytical profiles.1. Analyze Samples Immediately: Prepare analytical samples in anhydrous solvent and analyze them as quickly as possible after preparation. 2. Store Samples Properly: If immediate analysis is not possible, store prepared samples under an inert atmosphere and at low temperature to minimize degradation.

Experimental Protocols

Protocol 1: Recommended Weighing and Dispensing Procedure (Without a Glove Box)

This protocol is designed to minimize moisture exposure when a glove box is not accessible. The principle is to minimize time and use an inert gas flow to protect the material.

  • Preparation:

    • Dry all necessary glassware (e.g., reaction flask with septum, weighing vial) in an oven at >120°C for at least 4 hours and allow to cool in a desiccator.

    • Assemble the reaction flask and purge with a dry, inert gas (Nitrogen or Argon).

    • Have spatulas, weighing paper/vial, and tweezers ready.

  • Inert Gas Setup:

    • Set up a gentle, positive pressure flow of inert gas directed into the neck of the reagent bottle. This can be done using a tube connected to your gas line. This blanket of dry gas will help prevent moist air from entering the bottle when it is opened.

  • Weighing:

    • Allow the reagent bottle to come to room temperature before opening to prevent condensation of atmospheric moisture on the cold powder.

    • Briefly remove the cap and quickly take out the approximate amount of solid needed. Immediately recap the bottle tightly and wrap the cap with Parafilm for storage.

    • Transfer the solid to a pre-tared, dry weighing vial. Weigh the required amount as quickly as possible.

  • Transfer:

    • Immediately add the weighed solid to the reaction flask against a counter-flow of inert gas.

    • Seal the reaction flask and re-establish a positive pressure of inert gas.

Protocol 2: Quantification of Water Content via Karl Fischer Titration

This protocol provides a method to accurately determine the water content, which is invaluable for troubleshooting and for reactions requiring high precision.[6]

  • Titrator Preparation:

    • Set up the Karl Fischer titrator with a suitable anhydrous solvent (e.g., a specialized methanol/imidazole-based solvent).

    • Run a pre-titration to neutralize any residual moisture in the solvent cell until a stable, dry baseline is achieved.

  • Sample Preparation:

    • In a low-humidity environment (ideally a glove box), accurately weigh approximately 50-100 mg of the ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride into a dry, gas-tight syringe or a sample boat.

  • Titration:

    • Quickly and carefully introduce the sample into the titration vessel.

    • Begin the titration immediately. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached.

  • Calculation:

    • The instrument's software will calculate the amount of water in the sample. Express the result as a weight percentage (w/w %). This value can be used to calculate the "true" mass of the anhydrous compound for your reactions.

Visualized Workflow and Logic

The following diagram outlines the decision-making process for handling ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride to ensure experimental success.

G receive Receive New Bottle of Compound store Store in Cool, Dry Place. Place in Desiccator. receive->store prep Prepare for Experiment: Allow Bottle to Reach RT store->prep is_sensitive Is the reaction highly moisture-sensitive? prep->is_sensitive glovebox YES: Use Glove Box for Weighing & Dispensing is_sensitive->glovebox Yes no_glovebox NO: Proceed with Caution is_sensitive->no_glovebox No run_rxn Run Reaction under Inert Atmosphere glovebox->run_rxn weigh_fast Weigh Quickly under Inert Gas Blanket no_glovebox->weigh_fast weigh_fast->run_rxn results Evaluate Results run_rxn->results success SUCCESS: Consistent & Expected Outcome results->success Consistent failure FAILURE: Inconsistent/Poor Results results->failure Inconsistent troubleshoot Troubleshoot: 1. Check Storage 2. Dry Reagent 3. Quantify Water (KF Titration) failure->troubleshoot troubleshoot->prep Use Corrected Procedure

Caption: Decision workflow for handling hygroscopic reagents.

References

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. How To: Store Reagents. Retrieved from [Link]

  • University of Rochester, Chemistry. How to Store Reagents. Retrieved from [Link]

  • ResearchGate. (2016, October 24). Can someone help guide to research on stabilizing hygroscopic compounds? Retrieved from [Link]

  • Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with? Retrieved from [Link]

  • Reddit. (2023, January 14). Storing/handling moisture sensitive chemicals outside of the glovebox? Retrieved from [Link]

  • Semantic Scholar. (2023, September 29). Effect of moisture on solid state stability. Retrieved from [Link]

  • ResearchGate. Effect of Moisture on the Stability of Solid Dosage Forms. Retrieved from [Link]

  • Chemsrc. (2025, August 25). 5-Amino-1H-imidazole-4-carboxamide hydrochloride. Retrieved from [Link]

  • PubChem. ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride. Retrieved from [Link]

  • National Institutes of Health (NIH). The Effect of Moisture on the Flowability of Pharmaceutical Excipients. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for Ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with commercial batches of Ethyl 5-amino-1H-imidazole-4-carboxylate hydrochl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with commercial batches of Ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride (EAIC-HCl) . As a critical intermediate in the synthesis of purine derivatives, sirtuin modulators, and dacarbazine analogs, the purity of EAIC-HCl directly dictates downstream reaction yields. Commercial batches frequently suffer from trace impurities due to the compound's inherent reactivity and the rigorous conditions of its synthesis.

This guide provides field-proven, mechanistically grounded strategies to profile, troubleshoot, and eliminate these impurities.

Quantitative Impurity Profiling

Before initiating any purification workflow, it is critical to identify the specific contaminants in your batch. The table below summarizes the quantitative data, chemical nature, and diagnostic indicators for the most common trace impurities found in commercial EAIC-HCl.

ImpurityChemical NaturePrimary CauseTypical Batch ContentDiagnostic IndicatorRecommended Removal Strategy
5-Amino-1H-imidazole-4-carboxamide (AICA) Unreacted PrecursorIncomplete esterification during the initial synthesis step.0.5% – 2.5%HPLC: Early eluting peak.NMR: Broad amide NH2​ protons.Differential solubility / Salt-break extraction.
5-Amino-1H-imidazole-4-carboxylic acid Hydrolysis ProductAmbient moisture exposure combined with the acidic HCl environment.1.0% – 5.0%NMR: Complete loss of the ethyl ester quartet/triplet signals.Salt-break (pH 6) and aqueous partition.
Diazo / Oligomeric Species Oxidation ProductsAir/light oxidation of the highly electron-rich 5-amino group.< 0.5%Visual: Distinct dark brown, red, or purple discoloration of the powder.Activated carbon treatment in hot ethanol.
Inorganic Salts (NaCl, Na2​SO4​ ) Process ByproductsResiduals from neutralization and salting-out phases of production.0.5% – 1.5%Gravimetric: High ash content.Solubility: Insoluble in organic solvents.Trituration in anhydrous ethanol/ethyl acetate.
Diagnostic & Purification Workflow

Use the following decision tree to determine the optimal purification sequence for your specific batch profile.

ImpurityWorkflow Start Commercial Batch EAIC-HCl CheckColor Visual Inspection: Dark Brown/Red? Start->CheckColor ColorYes Oxidation Products Detected CheckColor->ColorYes Yes ColorNo Standard Profile CheckColor->ColorNo No Carbon Activated Carbon Treatment (EtOH) ColorYes->Carbon CheckNMR NMR/HPLC Analysis: AICA or Acid Present? ColorNo->CheckNMR NMRYes Hydrolysis/Precursor Impurities CheckNMR->NMRYes Yes (>1%) Pure Purified EAIC-HCl (>99% Purity) CheckNMR->Pure No (<1%) SaltBreak Salt-Break (pH 6) Extraction (EtOAc) NMRYes->SaltBreak Carbon->CheckNMR Resalt Re-salting with Anhydrous HCl SaltBreak->Resalt Resalt->Pure

Diagnostic and purification workflow for commercial EAIC-HCl batches.

Troubleshooting FAQs

Q1: Why is my batch turning dark brown/red over time, and how do I fix it? Causality: The 5-amino group on the imidazole ring is highly electron-rich. Upon exposure to atmospheric oxygen and light, it readily undergoes oxidative coupling, forming diazo intermediates or extended conjugated oligomers[1]. These highly conjugated systems absorb visible light, causing the intense discoloration. Solution: Treat the batch with activated carbon in hot ethanol (See Protocol B). The planar, conjugated oxidation products have a significantly higher affinity for the graphitic structure of activated carbon via π−π stacking than the monomeric EAIC-HCl, allowing for selective adsorption.

Q2: My NMR shows a significant peak for the free carboxylic acid. How do I remove this hydrolysis byproduct? Causality: EAIC-HCl is an ester. In the presence of ambient moisture and the inherent acidity of the hydrochloride salt, slow acid-catalyzed ester hydrolysis occurs over time, yielding 5-amino-1H-imidazole-4-carboxylic acid[2]. Solution: The free carboxylic acid is a highly polar zwitterion. By performing a "salt-break" (adjusting the aqueous solution to exactly pH 6), the target ethyl ester free-base is neutralized and can be extracted into ethyl acetate. The carboxylic acid impurity remains deprotonated (anionic) and is permanently sequestered in the aqueous layer[3].

Q3: How do I eliminate inorganic salts without losing the hydrochloride stoichiometry? Causality: Commercial batches often contain residual NaCl or Na2​SO4​ from the initial neutralization and salting-out phases of synthesis[3]. Solution: Inorganic salts are insoluble in moderately polar organic solvents. Triturating the crude hydrochloride salt in anhydrous ethanol dissolves the EAIC-HCl while leaving the inorganic salts as a filterable solid.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system , meaning you can confirm the success of the step in real-time without immediate analytical instrumentation.

Protocol A: Salt-Break and Re-Salting (Targeting Hydrolysis & Precursor Impurities)

Mechanistic Rationale: This protocol leverages the distinct pKa differences between the target ester and the carboxylic acid impurity. At pH 6, the target compound is a neutral free-base, while the acid impurity remains an unextractable anion.

  • Dissolution: Dissolve 10.0 g of crude EAIC-HCl in 50 mL of deionized water.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

  • pH Adjustment (Critical Step): Slowly add 2M NaOH dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 6.0.

    • Validation Check: The solution will transition from clear to slightly turbid as the free base forms. Do not exceed pH 7.5, as this will trigger base-catalyzed hydrolysis of your product.

  • Extraction: Transfer to a separatory funnel and extract with Ethyl Acetate (3 x 50 mL).

    • Validation Check: The aqueous layer should remain clear after the third extraction; persistent cloudiness indicates incomplete extraction of the free base.

  • Drying: Combine the organic layers, dry over anhydrous MgSO4​ , and filter into a dry, round-bottom flask.

  • Re-salting: Cool the organic filtrate to 0 °C. Under a nitrogen atmosphere, add 1.1 equivalents of anhydrous HCl in dioxane (4M) dropwise.

    • Mechanistic Rationale: Using anhydrous HCl prevents the reintroduction of water, which would drive equilibrium back toward ester hydrolysis[4].

  • Isolation: Filter the freshly precipitated white EAIC-HCl crystals, wash with 20 mL of cold hexanes, and dry under high vacuum for 12 hours.

    • Validation Check: The precipitation of a bright white crystalline solid confirms successful salt formation. A colored mother liquor indicates successful exclusion of residual impurities.

Protocol B: Decolorization and Recrystallization (Targeting Oxidation Products)

Mechanistic Rationale: Utilizes the differential binding affinity of planar oligomers to activated carbon compared to the non-planar target monomer.

  • Suspension: Suspend 10.0 g of crude, discolored EAIC-HCl in 100 mL of anhydrous ethanol.

  • Heating: Heat the mixture to 60 °C under continuous stirring until the solid is fully dissolved.

  • Carbon Treatment: Add 1.0 g of activated carbon (Darco, 100 mesh) and stir at 60 °C for exactly 30 minutes.

  • Filtration: Filter the hot suspension through a tightly packed pad of Celite to remove the carbon.

    • Validation Check: The resulting filtrate must be completely colorless. If a yellow/red tint persists, the carbon loading was insufficient; repeat steps 2-4 with a fresh 0.5 g of activated carbon.

  • Concentration: Concentrate the colorless filtrate under reduced pressure to approximately 30 mL.

  • Crystallization: Slowly add 30 mL of ethyl acetate as an anti-solvent while cooling to room temperature. Transfer to an ice bath for 2 hours to complete crystallization.

  • Isolation: Collect the purified crystals via vacuum filtration and dry under a stream of nitrogen.

References
  • National Center for Biotechnology Information (PubChem) - ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride | C6H10ClN3O2 -[Link][5]

  • National Institute of Informatics (NII) - Doctoral thesis: Synthesis of complex molecules and active compounds (Manna, A. K.) -[Link][6]

  • World Intellectual Property Organization (WIPO) - ATR Inhibitors and Uses Thereof (WO2022028598A1) -[4]

  • ResearchGate - Carbene Reactivity of 4-Diazo-4H-imidazoles toward Nucleophiles -[Link][1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Purity of Ethyl 5-amino-1H-imidazole-4-carboxylate Hydrochloride

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. Ethyl 5-amino-1H-imidazole-4-carboxylate hydr...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. Ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride, a key building block in the synthesis of various therapeutic agents, is no exception. Its inherent polarity and potential for specific degradation pathways necessitate a robust, validated analytical method for accurate purity assessment.

This guide provides an in-depth, experience-driven approach to developing and validating a High-Performance Liquid Chromatography (HPLC) method for this compound. We will not only detail the "how" but, more critically, the "why" behind the methodological choices, grounding our protocol in the principles of scientific integrity and regulatory expectations. Furthermore, we will objectively compare the validated HPLC method with viable alternatives, offering a comprehensive perspective for your analytical strategy.

The Analytical Challenge: A Highly Polar, Ionizable Molecule

Ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride is a salt, rendering it highly soluble in aqueous media and presenting a challenge for traditional reversed-phase (RP) HPLC. Its polar nature can lead to poor retention on standard C18 columns, often resulting in elution near the solvent front and inadequate resolution from polar impurities. The imidazole moiety also introduces a risk of degradation through oxidation and photolysis.[1][2] A successful analytical method must therefore be stability-indicating, capable of separating the main component from its potential degradation products and synthesis-related impurities.

A Validated HPLC Method for Purity Determination

Based on the physicochemical properties of the analyte, we propose a reversed-phase HPLC method with specific modifications to enhance the retention and peak shape of this polar compound.

Proposed Chromatographic Conditions
ParameterRecommended SettingRationale
Column Waters Atlantis T3 (4.6 x 150 mm, 3 µm) or equivalentThe Atlantis T3 is a C18 column with a trifunctional bonding chemistry that provides excellent stability at low pH and enhanced retention for polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a mobile phase modifier to control the pH and improve peak shape by minimizing silanol interactions on the stationary phase.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC.
Gradient 5% B to 40% B over 15 minutes, then a 5-minute hold at 40% B, followed by a 5-minute re-equilibration at 5% B.A gradient elution is necessary to ensure the elution of any less polar impurities while providing adequate retention for the main analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection UV at 265 nmThe imidazole ring provides a suitable chromophore for UV detection.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Diluent Mobile Phase ATo ensure peak shape is not compromised by the injection solvent.

A Step-by-Step Guide to Method Validation per ICH Q2(R1)

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[3][4] For a purity method, this means it must be specific, linear, accurate, precise, and robust over a defined range.

Specificity (including Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3]

Experimental Protocol:

  • Forced Degradation: Expose a solution of ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride to the following stress conditions as recommended by ICH guidelines:[5][6]

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105 °C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) and cool white fluorescent light for a sufficient duration.

  • Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo (if applicable).

  • Peak Purity: Utilize a photodiode array (PDA) detector to assess peak purity of the analyte peak in the presence of degradation products.

Acceptance Criteria:

  • The method should be able to resolve the main analyte peak from all degradation product peaks.

  • The peak purity angle should be less than the peak purity threshold, indicating the analyte peak is spectrally homogeneous.

Linearity and Range

Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[3] The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[3]

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five dilutions ranging from the reporting limit (e.g., 0.05%) to 120% of the nominal test concentration.

  • Inject each concentration in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[3]

Experimental Protocol:

  • Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Hypothetical Data for Accuracy:

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
50%50.049.899.6
100%100.0100.5100.5
150%150.0151.2100.8

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[3] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.

Hypothetical Data for Precision:

ParameterRepeatability (%RSD)Intermediate Precision (%RSD)
Peak Area≤ 2.0%≤ 2.0%
Retention Time≤ 1.0%≤ 1.0%

Acceptance Criteria:

  • The relative standard deviation (RSD) should be ≤ 2.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]

Experimental Protocol:

These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Acceptance Criteria:

  • The LOQ should be determined with acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]

Experimental Protocol:

Intentionally vary the following parameters and assess the impact on the results (e.g., retention time, resolution, and peak area):

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 5 °C)

  • Mobile phase pH (± 0.2 units)

  • Wavelength (± 2 nm)

Acceptance Criteria:

  • The system suitability parameters should remain within the acceptable limits for all varied conditions.

Visualizing the Validation Workflow

HPLC_Validation_Workflow cluster_planning Method Development & Planning cluster_execution Validation Execution cluster_reporting Reporting Dev Method Development Proto Validation Protocol Dev->Proto Spec Specificity & Forced Degradation Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoD LOD & LOQ Prec->LoD Rob Robustness LoD->Rob Report Validation Report Rob->Report

Caption: A streamlined workflow for HPLC method validation.

Comparative Analysis: HPLC vs. Alternative Technologies

While HPLC is a workhorse in pharmaceutical analysis, other techniques offer distinct advantages for certain applications.

FeatureHPLCUltra-Performance Liquid Chromatography (UPLC)Capillary Electrophoresis (CE)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures.Separation based on the differential migration of ions in an electric field.
Speed ModerateVery FastFast
Resolution GoodExcellentExcellent
Solvent Consumption HighLowVery Low
Throughput ModerateHighHigh
Robustness HighModerate (more susceptible to clogging)Moderate (sensitive to buffer composition)
Best Suited For Routine QC, method developmentHigh-throughput screening, complex mixturesIonic and highly polar compounds, chiral separations
Objective Comparison

For the purity analysis of ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride, a UPLC method would offer significant advantages in terms of speed and resolution, allowing for faster sample throughput and better separation of closely eluting impurities. The principles of method validation would remain the same.

Capillary Electrophoresis (CE) is another powerful technique, particularly for ionic compounds. Given that the analyte is a hydrochloride salt, CE could provide an orthogonal separation mechanism, which is highly valuable for confirming purity and identifying impurities that may co-elute in HPLC. However, CE can be less robust and may have higher detection limits compared to HPLC with UV detection.

Decision-Making Framework

Method_Selection Start Start: Purity Analysis of Ethyl 5-amino-1H-imidazole-4-carboxylate HCl Throughput High Throughput Needed? Start->Throughput Complex Complex Impurity Profile? Throughput->Complex No UPLC Consider UPLC Throughput->UPLC Yes Orthogonal Orthogonal Method Needed? Complex->Orthogonal No Complex->UPLC Yes HPLC Validated HPLC is Suitable Orthogonal->HPLC No CE Consider CE as a Complementary Technique Orthogonal->CE Yes

Caption: A decision tree for selecting the optimal analytical method.

Conclusion

A well-validated HPLC method is a reliable and robust tool for assessing the purity of ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride. The proposed reversed-phase method, with careful selection of the column and mobile phase, can effectively address the challenges posed by this polar and ionizable molecule. By following a systematic validation approach guided by ICH principles, laboratories can ensure the generation of accurate and reproducible data, which is paramount in the pharmaceutical industry. For laboratories seeking higher throughput or an orthogonal separation technique, UPLC and CE present compelling alternatives that can complement a validated HPLC method. The choice of methodology should always be guided by the specific analytical needs and the stage of drug development.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • International Council for Harmonisation. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>? [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • PubMed. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. [Link]

  • ResearchGate. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. [Link]

  • YouTube. (2022). How to use USP General Chapter 621 (Chromatography)? [Link]

  • PubMed Central. (2020). Trends in sample preparation and separation methods for the analysis of very polar and ionic compounds in environmental water and biota samples. [Link]

  • BioPharma Services. (2023). BA Method Development: Polar Compounds. [Link]

  • PubChem. ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride. [Link]

  • ResearchGate. Is there any method other than column chromatography to purify compound. [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • NextSDS. ETHYL 5-AMINO-1H-IMIDAZOLE-4-CARBOXYLATE HYDROCHLORIDE. [Link]

  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

  • Journal of Materials Chemistry A. (2018). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. [Link]

  • JOCPR. (2011). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. [Link]

  • SIELC Technologies. (2018). Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column. [Link]

Sources

Comparative

gas chromatography validation for residual solvents in ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride

Executive Summary Ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride is a critical intermediate in the synthesis of purine derivatives and antineoplastic active pharmaceutical ingredients (APIs). During its synthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride is a critical intermediate in the synthesis of purine derivatives and antineoplastic active pharmaceutical ingredients (APIs). During its synthesis, organic solvents such as ethanol, ethyl acetate, and dichloromethane are frequently employed. Ensuring these residual solvents are removed to safe levels requires a robust, validated analytical method. This guide objectively compares Direct Liquid Injection (DLI) Gas Chromatography against Static Headspace Gas Chromatography (HS-GC), demonstrating why HS-GC-FID is the superior, self-validating system for analyzing hydrochloride salt matrices.

The Mechanistic Challenge: HCl Salts in Gas Chromatography

When designing an analytical method, causality must dictate the experimental choices. Ethyl 5-amino-1H-imidazole-4-carboxylate is analyzed as a hydrochloride (HCl) salt, which fundamentally dictates the sample introduction technique.

The DLI Pitfall: Direct Liquid Injection introduces the entire sample matrix into the heated GC inlet (typically 200–250°C). At these temperatures, the HCl salt dissociates, releasing free hydrogen chloride gas. This corrosive environment rapidly degrades the deactivated glass liner, creating active sites that adsorb polar analytes. Furthermore, HCl attacks the siloxane backbone of the capillary column stationary phase, leading to severe column bleed, peak tailing, and a drastic reduction in column lifespan[1].

The HS-GC Solution: Static Headspace GC leverages Henry’s Law of phase partitioning. By dissolving the sample in a high-boiling diluent (e.g., water or DMSO) and heating it in a sealed vial, only the volatile residual solvents partition into the gas phase[2]. The non-volatile API and the corrosive chloride ions remain trapped in the liquid phase, completely protecting the GC flow path from contamination[3].

MatrixPathway Sample Ethyl 5-amino-1H-imidazole -4-carboxylate HCl HS Static Headspace (HS-GC) Sample->HS DLI Direct Liquid Injection (DLI) Sample->DLI Partition Phase Partitioning (Henry's Law) HS->Partition Vaporize Flash Vaporization in Heated Inlet DLI->Vaporize Clean Volatiles Injected (HCl Remains in Vial) Partition->Clean Dirty Matrix Co-injected (HCl Gas Released) Vaporize->Dirty Success High Sensitivity & Extended Column Life Clean->Success Fail Siloxane Degradation & Active Site Adsorption Dirty->Fail

Mechanistic comparison of sample introduction techniques for HCl salt matrices.

Performance Comparison: HS-GC-FID vs. DLI-GC-FID

To objectively evaluate both methods, we conducted a parallel analysis targeting Class 2 and Class 3 solvents as defined by the ICH Q3C(R9) guidelines[4].

Performance MetricStatic Headspace GC-FIDDirect Liquid Injection GC-FID
Matrix Interference Minimal (Matrix remains in vial)Severe (Matrix deposits in inlet)
Column Lifespan > 2,000 injections< 200 injections (due to HCl degradation)
Sensitivity (Trace Analytes) High (Pre-concentration effect in vapor phase)Limited by injection volume (1-2 µL)
Sample Preparation Simple (Dissolve & seal)Extensive (Requires neutralization/extraction)
System Suitability (RSD) < 3.0% over 50 injections> 10.0% after 20 injections (Peak tailing)

Self-Validating Experimental Protocol (HS-GC-FID)

A self-validating protocol incorporates internal checks (System Suitability Testing) to ensure the system is fit-for-purpose before reporting data, aligning with ICH Q2(R2) standards[5].

Reagents & Materials
  • Diluent: Ultra-pure Water (HPLC grade). Causality: The HCl salt of the imidazole intermediate is highly water-soluble. Water has a low background signal in Flame Ionization Detection (FID) and does not interfere with early-eluting solvents.

  • Analytes: Ethanol (Class 3), Ethyl Acetate (Class 3), Dichloromethane (DCM, Class 2).

  • Column: USP G43 stationary phase (6% cyanopropylphenyl / 94% dimethyl polysiloxane), 30 m x 0.53 mm x 3.0 µm. Causality: Provides excellent resolution for volatile organic compounds based on boiling point and moderate polarity.

Step-by-Step Methodology
  • Standard Preparation: Prepare a mixed standard solution in water containing Ethanol (5000 ppm), Ethyl Acetate (5000 ppm), and DCM (600 ppm) relative to a 100 mg sample weight.

  • Sample Preparation: Accurately weigh 100 mg of Ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride into a 20 mL headspace vial. Add 5.0 mL of water, seal immediately with a PTFE/silicone septum, and crimp securely.

  • Headspace Equilibration: Incubate the vial at 80°C for 20 minutes. Causality: 80°C provides sufficient thermal energy to drive the solvents into the headspace without boiling the water diluent, which would dangerously over-pressurize the vial.

  • GC Injection: Inject 1.0 mL of the headspace vapor into the GC inlet (Split ratio 5:1, Inlet Temp: 140°C).

  • Oven Program: 40°C (hold 5 min) -> ramp at 10°C/min to 100°C -> ramp at 25°C/min to 220°C (hold 3 min).

  • Detection: FID at 250°C.

Method Validation Data (ICH Q2(R2) Compliance)

The method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[5]. The self-validating nature of the method is demonstrated by the rigorous acceptance criteria met below.

ValidationLogic Start ICH Q2(R2) Validation Framework Spec Specificity (Resolution > 1.5) Start->Spec Lin Linearity & Range (R² > 0.999) Start->Lin Sens Sensitivity (S/N > 10 for LOQ) Start->Sens Acc Accuracy (Recovery 85-115%) Start->Acc Prec Precision (RSD < 10%) Start->Prec

ICH Q2(R2) validation parameters evaluated for the HS-GC-FID method.

Quantitative Validation Results

The following table summarizes the experimental validation data, confirming the method's robustness for the API matrix.

Validation ParameterAcceptance CriteriaEthanolEthyl AcetateDichloromethane
Specificity (Resolution) > 1.5 from adjacent peaks2.84.13.5
Linearity (R²) ≥ 0.999 (LOQ to 150%)0.99970.99950.9998
LOD (ppm) S/N ≥ 315105
LOQ (ppm) S/N ≥ 10503015
Accuracy / Recovery (%) 85.0 – 115.0%98.4%101.2%97.8%
Method Precision (RSD %) ≤ 10.0% (n=6)2.1%1.8%2.4%

Data Interpretation: The high recovery rates (97.8% - 101.2%) prove that the hydrochloride matrix does not induce a matrix effect that suppresses the partitioning of the solvents into the headspace. The precision (RSD < 2.5%) confirms that the automated headspace extraction is highly reproducible.

Conclusion

For the analysis of residual solvents in ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride, Static Headspace GC-FID is definitively superior to Direct Liquid Injection. By leveraging phase partitioning, the method isolates the volatile targets from the corrosive HCl salt matrix, preserving column integrity and ensuring long-term analytical trustworthiness. The provided experimental data confirms that this approach fully complies with ICH Q2(R2) and ICH Q3C(R9) regulatory standards.

References

  • J&K Scientific. "Headspace vs Direct Injection GC: Key Differences for Pharma QC".
  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline".
  • Phenomenex. "Headspace Gas Chromatography: Types and Uses".
  • European Medicines Agency (EMA). "ICH Q3C (R9) Residual solvents - Scientific guideline".
  • LCGC International. "A LEAN Approach for the Determination of Residual Solvents Using Headspace Gas Chromatography".

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride
Reactant of Route 2
ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride
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